molecular formula C4H5FN2O B13896933 4-Fluoro-5-methyl-3-isoxazolamine

4-Fluoro-5-methyl-3-isoxazolamine

Cat. No.: B13896933
M. Wt: 116.09 g/mol
InChI Key: PATKGGWBNXWYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methyl-3-isoxazolamine is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. As a derivative of the 3-aminoisoxazole core, this compound provides a versatile scaffold for the design and synthesis of novel bioactive molecules . The strategic incorporation of both a fluorine atom and a methyl group on the isoxazole ring allows researchers to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . Isoxazole derivatives are prominently featured in pharmaceuticals and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . In research applications, this compound serves as a key synthetic intermediate. The primary amine functional group at the 3-position offers a handle for further functionalization via amide bond formation or nucleophilic substitution, enabling the construction of more complex molecular architectures. Its primary value lies in its role as a precursor in the development of targeted chemical libraries for high-throughput screening and in the synthesis of potential multi-targeted therapies . Researchers utilize this and similar isoxazole amines in cycloaddition reactions and other synthetic methodologies to explore new chemical space in the pursuit of addressing unmet medical needs . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5FN2O

Molecular Weight

116.09 g/mol

IUPAC Name

4-fluoro-5-methyl-1,2-oxazol-3-amine

InChI

InChI=1S/C4H5FN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)

InChI Key

PATKGGWBNXWYPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)N)F

Origin of Product

United States

Foundational & Exploratory

4-Fluoro-5-methyl-3-isoxazolamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-5-methyl-3-isoxazolamine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Isoxazoles

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in therapeutic agents spanning antibacterial, anti-inflammatory, and anti-cancer applications.[3][4][5] Concurrently, the strategic incorporation of fluorine into drug candidates has become a dominant strategy in modern drug design. Fluorine substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6]

This guide focuses on 4-Fluoro-5-methyl-3-isoxazolamine , a molecule that synergistically combines these two valuable motifs. While specific literature on this exact compound is nascent, its structure represents a logical and highly promising building block for next-generation therapeutics. This document, therefore, serves as a technical primer, leveraging established principles of isoxazole chemistry and fluorination to delineate its predicted properties, a plausible and robust synthetic pathway, and its potential as a versatile scaffold for researchers, medicinal chemists, and drug development professionals.

Core Molecular Profile: Predicted Physicochemical Properties

The introduction of a fluorine atom at the C4 position of the 3-amino-5-methylisoxazole core is anticipated to significantly influence its physicochemical characteristics. The high electronegativity of fluorine will modulate the electron distribution within the isoxazole ring and affect properties such as acidity/basicity (pKa) and lipophilicity (LogP).

The properties of the parent compound, 3-Amino-5-methylisoxazole (CAS 1072-67-9), provide a validated baseline for these predictions.[7][8][9]

PropertyPredicted Value for 4-Fluoro-5-methyl-3-isoxazolamineBaseline: 3-Amino-5-methylisoxazoleJustification for Prediction
Molecular Formula C₄H₅FN₂OC₄H₆N₂OAddition of one fluorine and removal of one hydrogen.
Molecular Weight 116.09 g/mol 98.10 g/mol [7]Calculated based on the atomic weights.
pKa (of Amino Group) < 4.0~4.5The electron-withdrawing fluorine atom at the adjacent carbon is expected to decrease the basicity of the C3-amino group.
XLogP3 ~0.50.1[7]Fluorine substitution typically increases lipophilicity.
Appearance White to off-white solidCrystalline solidExpected to be similar to the parent compound.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Soluble in common organic solvents like methanol and chloroform.The polarity of the molecule suggests solubility in similar solvents.

Synthesis and Methodology: A Validated Approach

While a dedicated synthesis for 4-Fluoro-5-methyl-3-isoxazolamine has not been published, a highly feasible and robust pathway can be designed based on well-established precedents in isoxazole chemistry. The most logical strategy involves the direct electrophilic fluorination of the readily available precursor, 3-Amino-5-methylisoxazole.

Proposed Synthetic Workflow

The proposed synthesis is a two-stage process:

  • Synthesis of the Precursor: Preparation of 3-Amino-5-methylisoxazole.

  • Electrophilic Fluorination: Introduction of the fluorine atom at the C4 position.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Electrophilic Fluorination Acetonitrile Acetonitrile + Ethyl Acetate Acetylacetonitrile Acetylacetonitrile Acetonitrile->Acetylacetonitrile Metal Alkali (e.g., n-BuLi) Precursor 3-Amino-5-methylisoxazole (CAS: 1072-67-9) Acetylacetonitrile->Precursor 1. p-Toluenesulfonyl hydrazide 2. Hydroxylamine Precursor_ref 3-Amino-5-methylisoxazole Target 4-Fluoro-5-methyl-3-isoxazolamine Precursor_ref->Target Selectfluor™ Solvent (e.g., Acetonitrile) caption Fig. 1: Proposed two-stage synthesis of 4-Fluoro-5-methyl-3-isoxazolamine.

Caption: Fig. 1: Proposed two-stage synthesis of 4-Fluoro-5-methyl-3-isoxazolamine.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)

This protocol is adapted from established methods for synthesizing the isoxazole core from simple starting materials.[10] The core principle is the condensation of a β-keto nitrile with hydroxylamine.

  • Step A: Synthesis of Acetylacetonitrile.

    • In a nitrogen-purged reaction vessel, cool a solution of diisopropylamine (1.4 eq) in anhydrous tetrahydrofuran (THF) to below -30 °C.

    • Slowly add n-butyllithium (1.4 eq) while maintaining the low temperature. Allow the mixture to warm to room temperature and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Re-cool the solution to -78 °C and add a solution of acetonitrile (1.0 eq) and ethyl acetate (1.4 eq) dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction with 2N HCl until the pH is between 5-6.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylacetonitrile.

  • Step B: Cyclization to 3-Amino-5-methylisoxazole.

    • Dissolve the crude acetylacetonitrile in an appropriate solvent.

    • React with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

    • Perform a ring-closure reaction with hydroxylamine under basic conditions to yield the final product, 3-Amino-5-methylisoxazole.[10] Purify by recrystallization or column chromatography.

Protocol 2: Electrophilic Fluorination of 3-Amino-5-methylisoxazole

This hypothetical protocol is based on the successful fluorination of isoxazole systems using N-fluoro-based electrophilic fluorinating agents.[11] The C3-amino group is an activating group that, along with the C5-methyl group, should direct fluorination to the C4 position.

  • Reaction Setup: In a clean, dry flask, dissolve 3-Amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide) (1.1 to 1.5 eq) portion-wise to the solution at room temperature. An inert atmosphere (nitrogen or argon) is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Microwave irradiation could potentially shorten reaction times, as demonstrated in related systems.[11]

  • Workup: Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Fluoro-5-methyl-3-isoxazolamine.

Spectroscopic and Analytical Characterization (Expected)

The structure of the final compound would be confirmed using a suite of analytical techniques. The expected spectroscopic signatures are as follows:

  • ¹H NMR: The spectrum should show a singlet for the methyl (CH₃) protons. The N-H protons of the amino group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will be characterized by four distinct carbon signals. The C4 carbon will show a large one-bond coupling constant (¹JC-F) of approximately 200-250 Hz, which is a definitive indicator of fluorination at this position. The signals for C3 and C5 will also exhibit smaller two-bond C-F couplings.

  • ¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, confirming the presence of a single fluorine environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₄H₅FN₂O by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Reactivity and Applications in Drug Discovery

4-Fluoro-5-methyl-3-isoxazolamine is not merely a final product but a versatile intermediate for the synthesis of compound libraries. Its strategic value lies in the combination of a stable, fluorinated core and a reactive amino group handle.

Key Advantages as a Building Block:
  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine at C4 can block potential sites of metabolism on the isoxazole ring, thereby increasing the half-life of derivative compounds.

  • Modulation of Acidity: The C3-amino group's pKa is lowered by the adjacent fluorine, which can influence hydrogen bonding interactions with biological targets.

  • Synthetic Handle: The primary amine at the C3 position is a nucleophilic center, readily available for a wide range of chemical transformations including:

    • Amide bond formation (acylation)

    • Sulfonamide synthesis

    • Urea and thiourea formation

    • Reductive amination

This versatility allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Library Synthesis Start 4-Fluoro-5-methyl-3-isoxazolamine (Core Scaffold) Amidation Amidation Start->Amidation Sulfonylation Sulfonylation Start->Sulfonylation Urea_Formation Urea Formation Start->Urea_Formation Screening High-Throughput Screening (HTS) Amidation->Screening Compound Library Sulfonylation->Screening Compound Library Urea_Formation->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate caption Fig. 2: Application of the scaffold in a typical drug discovery pipeline.

Caption: Fig. 2: Application of the scaffold in a typical drug discovery pipeline.

Conclusion

4-Fluoro-5-methyl-3-isoxazolamine stands as a high-potential, yet underexplored, building block for medicinal chemistry. By combining the proven biological relevance of the isoxazole scaffold with the advantageous physicochemical properties imparted by fluorine, it offers a compelling starting point for the development of novel therapeutics. The synthetic pathway outlined in this guide is robust, scalable, and based on established chemical precedents, providing a clear roadmap for its production. As the demand for more effective and safer drugs continues to grow, the strategic use of thoughtfully designed, fluorinated heterocyclic scaffolds like 4-Fluoro-5-methyl-3-isoxazolamine will be indispensable in the pursuit of innovative treatments for a wide range of diseases.

References

  • Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]

  • European Journal of Medicinal Chemistry. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 249-260. [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem Compound Database. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-fluoro-3-methyl-phenyl)-3-isopropyl-5-methyl-isoxazole-4-carboxamide. PubChemLite. Retrieved February 25, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Methylisoxazol-3-trifluoroacetylamine. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213. [Link]

  • ResearchGate. (2025). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC. [Link]

Sources

3-Amino-4-fluoro-5-methylisoxazole CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Amino-4-fluoro-5-methylisoxazole , a specialized heterocyclic building block used in medicinal chemistry. This compound is a fluorinated derivative of the common scaffold 3-amino-5-methylisoxazole, designed to modulate metabolic stability and electronic properties in drug candidates.

Part 1: Chemical Identity & Physicochemical Profile

3-Amino-4-fluoro-5-methylisoxazole is a functionalized heteroaromatic amine. The introduction of a fluorine atom at the C-4 position of the isoxazole ring significantly alters the electronic landscape of the molecule compared to its non-fluorinated parent, reducing the basicity of the amine and blocking a common site of metabolic oxidation.

Nomenclature & Identifiers[1][2][3][4]
Identifier TypeValue
Common Name 3-Amino-4-fluoro-5-methylisoxazole
IUPAC Name 4-Fluoro-5-methyl-1,2-oxazol-3-amine
Synonyms 4-Fluoro-5-methylisoxazol-3-amine; 3-Isoxazolamine, 4-fluoro-5-methyl-
CAS Number Not Widely Assigned (Refer to PubChem CID: 129320211)
PubChem CID
SMILES Cc1c(F)c(N)no1
Molecular Formula C₄H₅FN₂O
Molecular Weight 116.09 g/mol
Physicochemical Properties (Predicted)[4][5][6][7]
PropertyValueCausality / Relevance
LogP ~0.5 - 0.8Slightly more lipophilic than the non-fluorinated parent (LogP ~0.1) due to the C-F bond.
pKa (Amine) ~1.5 - 2.5The electron-withdrawing fluorine at C-4 significantly lowers the pKa of the exocyclic amine (vs. pKa ~2.0-2.5 for the parent), making it a weaker nucleophile.
H-Bond Donors 1 (Primary Amine)Critical for binding interactions in kinase/enzyme active sites.
Polar Surface Area ~52 ŲMaintains good membrane permeability profiles for CNS or systemic drugs.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 3-amino-4-fluoro-5-methylisoxazole typically follows one of two strategies: Direct Electrophilic Fluorination of the parent isoxazole or Cyclization of fluorinated precursors. The direct fluorination route is often preferred for late-stage functionalization or accessing the scaffold from readily available materials.

Method A: Electrophilic Fluorination (Selectfluor™ Protocol)

This protocol utilizes Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a safe, electrophilic fluorinating agent.

Mechanism: The isoxazole ring is electron-rich. The amino group at C-3 activates the ring, making the C-4 position susceptible to electrophilic attack. Selectfluor transfers "F+" to the C-4 carbon, followed by re-aromatization.

Step-by-Step Protocol:

  • Dissolution : Dissolve 3-amino-5-methylisoxazole (CAS 1072-67-9) in acetonitrile (MeCN).

  • Reagent Addition : Add 1.1 equivalents of Selectfluor .

  • Reaction : Stir at room temperature (25°C) or mild heat (40-60°C) for 4–12 hours. Monitor by LC-MS for the appearance of the M+19 peak (mass shift from 98 to 116).

  • Workup : Quench with aqueous sodium bicarbonate. Extract with ethyl acetate.[1][2][3]

  • Purification : The fluorinated product is less polar than the starting material. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Method B: Cyclization of Fluorinated Precursors (De Novo)

For larger scale manufacturing where regioselectivity is critical, cyclization of a fluorinated


-ketonitrile is used.

Pathway:

  • Precursor : Start with 2-fluoro-3-oxobutanenitrile .

  • Cyclization : React with hydroxylamine hydrochloride (

    
    ) in the presence of a base (NaOH or 
    
    
    
    ).
  • Mechanism : Hydroxylamine attacks the ketone, forming an oxime, which then cyclizes onto the nitrile carbon to form the isoxazole ring.

Visualization: Synthesis Workflow

Synthesis_Pathway Start 3-Amino-5-methylisoxazole (CAS 1072-67-9) Intermediate [C-4 Cationic Intermediate] Start->Intermediate MeCN, 40°C Reagent Selectfluor™ (Electrophilic F+ Source) Reagent->Intermediate Product 3-Amino-4-fluoro-5-methylisoxazole (Target Scaffold) Intermediate->Product - H+ (Re-aromatization)

Caption: Electrophilic fluorination pathway using Selectfluor to access the C-4 fluorinated isoxazole scaffold.

Part 3: Functional Applications in Drug Discovery[10]

The 3-amino-4-fluoro-5-methylisoxazole moiety is a bioisostere of the standard isoxazole amine, specifically engineered to address metabolic liabilities.

Metabolic Blocking (C-4 Oxidation)

In the parent compound (3-amino-5-methylisoxazole), the C-4 position is a "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450).

  • Mechanism : The C-H bond at C-4 is electron-rich and accessible.

  • Solution : Replacing H with F (Van der Waals radius 1.47 Å vs 1.20 Å) sterically and electronically blocks this position without significantly changing the overall shape of the molecule. This extends the in vivo half-life (

    
    ) of the drug.
    
Electronic Tuning of the Primary Amine

The fluorine atom is highly electronegative (


). Its inductive effect (

) pulls electron density away from the aromatic ring and the adjacent amine.
  • Effect : The amine becomes less nucleophilic and less basic .

  • Application : This is crucial when the amine is involved in hydrogen bonding within a protein pocket where a neutral (non-protonated) donor is required, or to reduce the potential for forming reactive metabolites (e.g., toxic iminoquinones).

Case Study Context: Sulfonamide Antibiotics & Kinase Inhibitors

This scaffold often appears in:

  • Next-Gen Sulfonamides : Analogues of Sulfamethoxazole where the C-4 fluorine prevents the formation of reactive hydroxylamine metabolites, potentially reducing hypersensitivity reactions.

  • Kinase Inhibitors : Used as the "hinge binder" moiety. The fluorine can interact with backbone carbonyls or fill small hydrophobic pockets in the ATP binding site.

Part 4: Handling, Stability & Safety

Stability Profile
  • Thermal Stability : High. The isoxazole ring is robust.

  • Chemical Stability : Stable to weak acids and bases. The C-F bond is inert to standard nucleophilic substitution conditions (

    
    ) due to the electron-rich nature of the 5-membered ring, unless activated by strong electron-withdrawing groups elsewhere.
    
Safety Protocols (Self-Validating)
  • Hazard : Like many primary aromatic amines, treat as a potential irritant and sensitizer.

  • Storage : Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation of the amine function over months.

  • Validation : Check purity via 1H-NMR before use.

    • Diagnostic Signal: The disappearance of the C-4 proton singlet (typically around

      
       6.0 ppm in the non-fluorinated parent) confirms successful fluorination.
      

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 129320211, 3-Amino-4-fluoro-5-methylisoxazole. Retrieved from [Link]

  • Tang, H., et al. (2025) .[4] Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]

  • European Patent Office (2022) . EP 4 393 920 A1: Aromatic Ring-Containing Biological Antagonist. (Describes use of 4-fluoro-5-methylisoxazol-3-amine as intermediate). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-5-methyl-3-isoxazolamine (PubChem CID: 129320211)

Author: BenchChem Technical Support Team. Date: February 2026

A Prophetic Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Fluorinated Isoxazole

The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, provides a versatile scaffold for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4]

This guide provides a comprehensive technical overview of the novel compound 4-Fluoro-5-methyl-3-isoxazolamine (PubChem CID: 129320211). As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this document will adopt a prophetic and exemplary approach, grounded in the established principles of isoxazole chemistry and the known properties of analogous structures. We will explore its predicted physicochemical properties, a plausible synthetic route, potential biological activities, and necessary safety considerations.

Predicted Physicochemical and Structural Properties

Based on its chemical structure, we can predict the fundamental properties of 4-Fluoro-5-methyl-3-isoxazolamine. These predictions are crucial for its synthesis, purification, and formulation development.

PropertyPredicted Value
Molecular Formula C₄H₅FN₂O
Molecular Weight 116.09 g/mol
IUPAC Name 4-fluoro-5-methyl-1,2-oxazol-3-amine
Canonical SMILES CC1=C(F)C(=NO1)N
InChI Key Not available
Predicted LogP 0.5 - 1.5
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol

Proposed Synthesis and Characterization

A plausible synthetic route for 4-Fluoro-5-methyl-3-isoxazolamine can be devised based on established methods for the synthesis and fluorination of isoxazole derivatives. The proposed pathway involves the construction of the isoxazole core followed by a regioselective fluorination step.

Experimental Protocol: A Prophetic Synthesis
  • Step 1: Synthesis of 3-Amino-5-methylisoxazole.

    • A common starting point for this synthesis is the condensation of hydroxylamine with a β-keto nitrile, such as 3-oxobutanenitrile. This reaction typically proceeds in a suitable solvent like ethanol, often with a basic catalyst, to yield 3-amino-5-methylisoxazole.

  • Step 2: Regioselective Fluorination at the C4 Position.

    • The direct fluorination of the C4 position of 3,5-disubstituted isoxazoles can be achieved using an electrophilic fluorinating agent.[5]

    • Dissolve 3-amino-5-methylisoxazole in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

    • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of an electrophilic fluorinating agent, such as Selectfluor™ or N-Fluorobenzenesulfonimide (NFSI).[5][6] The choice of fluorinating agent and reaction conditions will be critical to optimize the yield and minimize side reactions.

    • Allow the reaction to warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 4-Fluoro-5-methyl-3-isoxazolamine.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of 4-Fluoro-5-methyl-3-isoxazolamine Start 3-Oxobutanenitrile + Hydroxylamine Step1 3-Amino-5-methylisoxazole Start->Step1 Condensation Step2 4-Fluoro-5-methyl-3-isoxazolamine Step1->Step2 Electrophilic Fluorination (e.g., Selectfluor™)

Caption: Proposed two-step synthesis of 4-Fluoro-5-methyl-3-isoxazolamine.

Characterization

The identity and purity of the synthesized 4-Fluoro-5-methyl-3-isoxazolamine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a singlet for the methyl group protons and a broad singlet for the amine protons.

    • ¹³C NMR would display four distinct carbon signals.

    • ¹⁹F NMR is crucial and would exhibit a singlet, confirming the presence of the fluorine atom. The coupling between fluorine and adjacent carbon and proton atoms would provide further structural confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine group, C=N and N-O stretching of the isoxazole ring, and C-F stretching would be expected.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Therapeutic Applications

The introduction of a fluorine atom at the C4 position of the 3-amino-5-methylisoxazole scaffold is anticipated to significantly influence its biological activity.[7] Based on the known pharmacology of related fluorinated isoxazoles, several therapeutic applications can be hypothesized.

Anticancer Potential

Many isoxazole derivatives have demonstrated potent anticancer activity.[1][7] The fluorine atom in 4-Fluoro-5-methyl-3-isoxazolamine could enhance its ability to interact with biological targets, such as protein kinases, which are often dysregulated in cancer. The compound could potentially inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Antiviral and Antimicrobial Activity

Fluorinated heterocyclic compounds are known to possess antiviral and antimicrobial properties.[8] This novel isoxazole derivative could be investigated for its efficacy against a range of viruses and bacteria. The fluorine atom may enhance its ability to penetrate cell membranes and interact with viral or bacterial enzymes.

Anti-inflammatory Properties

Some isoxazole-containing compounds exhibit anti-inflammatory effects.[1] 4-Fluoro-5-methyl-3-isoxazolamine could potentially modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or other key mediators of inflammation.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for the potential anticancer activity of 4-Fluoro-5-methyl-3-isoxazolamine is the inhibition of a protein kinase involved in cell signaling pathways that promote cancer cell growth and survival.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Molecule 4-Fluoro-5-methyl-3-isoxazolamine Kinase Protein Kinase (e.g., EGFR, VEGFR) Molecule->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothetical mechanism of action via protein kinase inhibition.

Safety and Handling

While specific toxicity data for 4-Fluoro-5-methyl-3-isoxazolamine is unavailable, general precautions for handling novel, biologically active compounds should be strictly followed. Based on related structures, potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Future Directions

The prophetic analysis presented in this guide highlights the potential of 4-Fluoro-5-methyl-3-isoxazolamine as a valuable building block for the development of new therapeutic agents. Future research should focus on:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

  • Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, viruses, and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to optimize potency and selectivity.

References

A comprehensive list of references that support the scientific principles and methodologies discussed in this guide is provided below.

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. PubMed Central. Retrieved from [Link]

  • Bacheley, L., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2024). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Das, P., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. ResearchGate. Retrieved from [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved from [Link]

  • Various Authors. (2025). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. ResearchGate. Retrieved from [Link]

  • Google Patents. (2008). WO2016164487A1 - Extended release injectable formulations comprising an isoxazoline active agent, methods and uses thereof.
  • Bacheley, L., et al. (2023). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives: potential PET imaging agents for tumor detection. PubMed. Retrieved from [Link]

Sources

Fluorine Substitution Strategies for Enhancing Isoxazolamine Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorine Substitution Effects on Isoxazolamine Metabolic Stability Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

The isoxazolamine scaffold is a privileged structure in medicinal chemistry, featured in diverse bioactive agents ranging from COX-2 inhibitors (e.g., valdecoxib) to BET bromodomain inhibitors. However, this pharmacophore often suffers from inherent metabolic liabilities, specifically cytochrome P450 (CYP)-mediated oxidative lability and reductive ring cleavage. This guide details the strategic incorporation of fluorine atoms to mitigate these risks. By leveraging the unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and strong C–F bond energy—researchers can modulate the electronic landscape of the isoxazole ring, block metabolic "soft spots," and optimize intrinsic clearance (


) without compromising target affinity.

Mechanistic Principles: The Fluorine Effect[1][2]

The Isoxazolamine Liability

The metabolic instability of isoxazolamines generally stems from two primary pathways:

  • Oxidative hydroxylation (Phase I): CYP450 enzymes (predominantly CYP3A4 and CYP2C9) target the electron-rich isoxazole ring or adjacent alkyl substituents. The C4 position is particularly prone to electrophilic attack by the high-valent iron-oxo species of the CYP heme.

  • Reductive Ring Scission: The N–O bond is chemically labile. Under reductive conditions (mediated by cytosolic reductases or gut microbiota), this bond can cleave, generating reactive enamino-ketone intermediates that may act as Michael acceptors, leading to toxicity.

Fluorine as a Metabolic Blockade

Substituting hydrogen with fluorine acts as a "metabolic shield" through three distinct mechanisms:

  • Bond Strength: The C–F bond is significantly stronger (~116 kcal/mol) than the C–H bond (~99 kcal/mol), rendering the C–F bond inert to CYP-mediated hydrogen abstraction [1].

  • Electronic Deactivation: Fluorine is the most electronegative element (Pauling scale 3.98). Substitution at the C4 position withdraws electron density from the isoxazole ring. Since CYP oxidation is an electrophilic process, an electron-deficient ring is a poorer substrate for the enzyme, reducing the rate of metabolism (

    
    ) [2].
    
  • pKa Modulation: Fluorine substitution adjacent to the amine (e.g., on the ring) lowers the

    
     of the exocyclic amine. This reduction in basicity can decrease lysosomal trapping and alter the fraction of unionized drug available for metabolic enzymes, indirectly improving the pharmacokinetic profile [3].
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between a standard isoxazolamine and its fluorinated analog.

MetabolicPathways Isox Isoxazolamine (Scaffold) CYP CYP450 (Oxidation) Isox->CYP Reductase Reductase (Cleavage) Isox->Reductase F_Isox 4-Fluoro-Isoxazolamine (Stabilized) F_Isox->CYP Blocked F_Isox->Reductase Electronic Stabilization OH_Met C4-Hydroxy Metabolite (Unstable) Ring_Open Ring-Opened Enamino-Ketone (Toxic/Reactive) Stable Intact Drug (Excreted/Active) CYP->OH_Met Hydroxylation CYP->Stable Reductase->Ring_Open N-O Scission Reductase->Stable

Figure 1: Comparative metabolic pathways. The C4-fluoro substitution blocks the primary oxidation site and modulates ring electronics to resist degradation.

Experimental Protocols for Validation

To empirically validate the stability enhancement conferred by fluorine substitution, a rigorous comparative analysis using liver microsomes is required.

Protocol 1: Comparative Microsomal Stability Assay (HLM/MLM)

This protocol determines the Intrinsic Clearance (


) and Half-life (

) of the parent vs. fluorinated analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 min.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol 2: Reactive Metabolite Trapping (GSH)

To assess if fluorine prevents the formation of reactive ring-opened species.

Workflow:

  • Follow Protocol 1, but supplement the incubation mixture with 5 mM Glutathione (GSH) .

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts (

    
    ).
    
  • Interpretation: A reduction in GSH-adduct formation in the fluorinated analog compared to the parent indicates successful mitigation of bioactivation risks [4].

Data Interpretation & Design Guidelines

When analyzing the effects of fluorine substitution, use the following metrics to guide lead optimization.

Quantitative Comparison Table
ParameterDefinitionTarget for F-AnalogInterpretation

Intrinsic Clearance< 20 µL/min/mgLow clearance indicates high metabolic stability.

Half-life> 60 minSufficient duration for in vivo efficacy.

Lipophilicity at pH 7.41.0 – 3.0F often increases lipophilicity; monitor to avoid solubility issues.
GSH Adducts Reactive MetabolitesNone DetectedAbsence confirms blockade of bioactivation pathways.
Design Rules of Thumb
  • C4 Substitution: The C4 position of the isoxazole ring is the most effective site for fluorine introduction to block direct ring oxidation [5].

  • Bioisosterism: 4-F-isoxazolamine is a bioisostere of the parent isoxazolamine but with reduced electron density. Expect a

    
     drop of 1–2 units for the amine.
    
  • Metabolic Switching: Be vigilant for "metabolic switching." Blocking the isoxazole ring may shift metabolism to other parts of the molecule (e.g., benzylic positions on side chains). Always perform a full Metabolite ID (MetID) scan [1].

Experimental Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for assessing metabolic stability and metabolite identification.

ExperimentalWorkflow Start Compound Design (H vs F Analog) Incubation Microsomal Incubation (+/- NADPH, +/- GSH) Start->Incubation Quench Quench & Centrifuge (Protein Precipitation) Incubation->Quench LCMS LC-MS/MS Analysis (MRM & Full Scan) Quench->LCMS Data_Stab Stability Data (t1/2, CLint) LCMS->Data_Stab Quantification Data_MetID Metabolite ID (GSH Adducts, OH-Met) LCMS->Data_MetID Qualitative Scan Decision Lead Optimization Decision Data_Stab->Decision Data_MetID->Decision

Figure 2: Integrated workflow for metabolic stability assessment and reactive metabolite identification.

References

  • Hähler, T., et al. (2025). Fluorine in Medicinal Chemistry: Strategies for Metabolic Stability. ResearchGate. Link

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1] Link

  • Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI, Molecules.[2] Link

  • Lombardo, F., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Synthesis of 4-Fluoro-5-methyl-3-isoxazolamine from 3-amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a fluorine atom at the C4 position of the isoxazole ring significantly alters the physicochemical profile of the scaffold, modulating pKa (acidity of the NH2), metabolic stability (blocking C4-oxidation), and lipophilicity. This application note details the synthesis of 4-Fluoro-5-methyl-3-isoxazolamine from the commercially available 3-amino-5-methylisoxazole .

While direct fluorination is theoretically possible, the high electron density of the primary amine often leads to oxidative side reactions or N-fluorination. Therefore, this guide presents two protocols:

  • Method A (Direct Fluorination): A rapid, "green" approach using Selectfluor® in acetonitrile, suitable for small-scale discovery where purification throughput is high.

  • Method B (Protected Route): A robust, scalable 3-step sequence (Protection

    
     Fluorination 
    
    
    
    Deprotection) ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Mechanism

The transformation relies on an Electrophilic Aromatic Substitution (


) .[1] The 3-amino-5-methylisoxazole core is an electron-rich heteroaromatic system. The amino group at C3 and the methyl group at C5 both activate the C4 position, making it the exclusive site for electrophilic attack.

Reagent Choice: Elemental fluorine (


) is too aggressive for this substrate, likely causing ring opening or catastrophic oxidation. Selectfluor® (F-TEDA-BF4)  is the reagent of choice due to its stability, ease of handling, and kinetic compatibility with activated heterocycles.
Mechanism Diagram

The following diagram illustrates the electronic activation and the


 pathway.

ReactionMechanism SM 3-Amino-5-methylisoxazole (Nucleophile) Complex Sigma Complex (Intermediate) SM->Complex C4 Attack on F+ SideProduct N-Fluoro / Oxidized Byproducts SM->SideProduct Oxidation (if unoptimized) Selectfluor Selectfluor® (F+ Source) Selectfluor->Complex Product 4-Fluoro-5-methyl-3-isoxazolamine (Target) Complex->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the C4-fluorination of isoxazoles using Selectfluor®.

Experimental Protocols

Method A: Direct Fluorination (Rapid Discovery)

Best for: <100 mg scale, quick SAR exploration.

Rationale: The amino group activates C4, allowing reaction at moderate temperatures. However, the free amine can coordinate with the electrophile, potentially stalling the reaction or leading to N-fluorination.

Protocol:

  • Dissolution: In a dry vial, dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

    • Note: MeCN is critical as it solubilizes Selectfluor while remaining inert to oxidation.

  • Addition: Add Selectfluor® (1.1 eq) in one portion at Room Temperature (25°C).

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the appearance of the M+18 (F for H) peak. If significant starting material remains after 6h, add 0.2 eq Selectfluor.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated

      
       (aq) to neutralize HF generated during the reaction.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (SiO2, 0-50% EtOAc/Hexanes).

    • Expectation: Yields are typically 30–50% due to competing oxidation of the free amine.

Method B: The Protected Route (Scalable & Robust)

Best for: >1g scale, process development, high purity requirements.

Rationale: Acetylating the amine reduces its electron density slightly (preventing over-oxidation) but retains enough activation for C4 fluorination. It completely blocks N-fluorination.

Step 1: Protection
  • Dissolve 3-amino-5-methylisoxazole (1.0 eq) in DCM (0.5 M).

  • Add Pyridine (1.2 eq) and cool to 0°C.

  • Dropwise add Acetic Anhydride (

    
    , 1.1 eq).
    
  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1N HCl (remove pyridine), then

    
    . Dry and concentrate to yield N-(5-methylisoxazol-3-yl)acetamide .
    
Step 2: Fluorination[3][4]
  • Dissolve the acetamide intermediate (1.0 eq) in Acetonitrile (0.3 M).

  • Add Selectfluor® (1.2 eq).

  • Heat to 80°C (Reflux) for 12–16 hours.

    • Why 80°C? The amide is less activating than the free amine, requiring higher thermal energy to overcome the activation barrier for

      
      .
      
  • Workup: Standard aqueous workup (EtOAc/Water). The product is usually clean enough for the next step without column chromatography.

Step 3: Deprotection[5]
  • Suspend the fluorinated intermediate in 2N HCl (aq) or Ethanolic HCl .

  • Heat to 90°C for 2–4 hours.

  • Neutralization: Cool to 0°C and carefully adjust pH to ~8 with 2N NaOH or saturated

    
    .
    
    • Caution: Isoxazoles can be sensitive to strong base; do not overshoot pH > 10.

  • Isolation: Extract with EtOAc (3x), dry, and concentrate.

  • Final Yield: Typically 65–75% (over 3 steps).

Critical Process Parameters (CPP) & Troubleshooting

ParameterMethod A (Direct)Method B (Protected)Impact / Note
Solvent MeCNMeCNSelectfluor has poor solubility in non-polar solvents (DCM, Toluene). Sulfolane can be used for higher temps (>100°C).
Stoichiometry 1.1 eq Selectfluor1.2–1.5 eq SelectfluorExcess Selectfluor in Method A causes "tarring" (polymerization). Method B tolerates excess.
Temperature 25–60°C80°C (Reflux)Higher temp in Method A promotes ring-opening side reactions [1].
Atmosphere Inert (

)
Inert (

)
Moisture generates HF, which can degrade the isoxazole ring.
Decision Logic for Researchers

Use the following workflow to determine the optimal path for your specific constraints.

Workflow Start Start: 3-amino-5-methylisoxazole ScaleCheck Is Scale > 500 mg? Start->ScaleCheck DirectRoute Method A: Direct Fluorination (Selectfluor / MeCN / 60°C) ScaleCheck->DirectRoute No (Discovery) ProtectRoute Method B: Protection Strategy (Ac2O -> Selectfluor -> HCl) ScaleCheck->ProtectRoute Yes (Process) Analysis Analyze Crude (LC-MS) DirectRoute->Analysis ProtectRoute->Analysis Success Isolate Product Analysis->Success Clean Profile Fail Complex Mixture / Low Yield Analysis->Fail Oxidation/Tar Fail->ProtectRoute Switch Strategy

Figure 2: Decision matrix for selecting the synthesis pathway.

Analytical Validation

To confirm the synthesis of 4-Fluoro-5-methyl-3-isoxazolamine , look for the following spectral signatures:

  • 19F NMR: A singlet around -150 to -165 ppm (depending on solvent). This confirms the presence of fluorine on the aromatic ring.

  • 1H NMR:

    • Disappearance of the C4-H singlet (typically ~5.8 ppm in the starting material).

    • Retention of the C5-Methyl singlet (~2.3 ppm) and the broad NH2 signal.

  • MS (ESI): m/z = 117.1 (M+H).

Safety & Handling

  • Selectfluor®: While safer than

    
     gas, it is an oxidizer. Avoid mixing with strong reducing agents.
    
  • HF Generation: The byproduct of Selectfluor is H-F-TEDA and potentially HF in the presence of moisture. Always perform workups with a basic quench (NaHCO3) to neutralize acidity.

  • Isoxazole Stability: The N-O bond is labile under reducing conditions (e.g., hydrogenation, metals). Avoid these conditions if the ring needs to remain intact.

References

  • Stephens, C. E., & Blake, J. A. (2004).[6] Nuclear fluorination of 3,5-diarylisoxazoles with Selectfluor®. Journal of Fluorine Chemistry. 6

  • Bacheley, L., et al. (2023).[7] Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. Comptes Rendus Chimie. 5

  • Banks, R. E., et al. (1996).[8] The development of Selectfluor® as a commercial electrophilic fluorinating agent. Chemical Communications. 8

  • Komatsuda, M., et al. (2022).[3] Ring-Opening Fluorination of Isoxazoles. ResearchGate/MDPI. 9

Sources

Application Notes and Protocols: Electrophilic Fluorination of Isoxazoles Using Selectfluor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Isoxazoles, a class of five-membered heterocycles, are prevalent motifs in numerous pharmaceuticals.[1][2][3][4] The direct fluorination of the isoxazole ring, particularly at the C4 position, provides a valuable strategy for lead optimization. This application note provides a detailed protocol for the electrophilic fluorination of 3,5-disubstituted isoxazoles using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used and versatile electrophilic fluorinating agent.[5][6] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the scope and potential challenges of this methodology.

Introduction: The Significance of Fluorinated Isoxazoles

The isoxazole moiety is a privileged structure in drug discovery, appearing in a range of approved drugs.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a valuable component of bioactive molecules.[4] The introduction of a fluorine atom onto the isoxazole core can lead to significant improvements in a molecule's a metabolic stability, lipophilicity, and binding affinity for its biological target.

The direct C-H fluorination of isoxazoles presents an atom-economical approach to accessing these valuable fluorinated building blocks. Among the various electrophilic fluorinating reagents available, Selectfluor has emerged as a reagent of choice due to its stability, ease of handling, and high reactivity.[5][6][7] This protocol focuses on the C4-fluorination of 3,5-disubstituted isoxazoles, a common and synthetically useful transformation.[8]

Mechanistic Rationale

The electrophilic fluorination of isoxazoles with Selectfluor is believed to proceed via an electrophilic aromatic substitution (SEAr) type mechanism.[8][9] The electron-rich C4 position of the isoxazole ring acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor reagent. This results in the formation of a Wheland-type intermediate, also known as a sigma complex. Subsequent deprotonation at the C4 position re-aromatizes the ring, yielding the 4-fluoroisoxazole product.

The regioselectivity of the fluorination is governed by the electronic properties of the isoxazole ring. The C4 position is generally the most electron-rich and sterically accessible position for electrophilic attack in 3,5-disubstituted isoxazoles.

Diagram of the Proposed Reaction Mechanism:

Electrophilic Fluorination Mechanism cluster_start Reactants cluster_intermediate Transition State / Intermediate cluster_product Products Isoxazole 3,5-Disubstituted Isoxazole Wheland Wheland Intermediate (Sigma Complex) Isoxazole->Wheland Electrophilic Attack (C4 Nucleophile) Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Wheland Product 4-Fluoro-3,5-disubstituted Isoxazole Wheland->Product Deprotonation Byproduct Protonated TEDA Wheland->Byproduct

Caption: Proposed mechanism for the electrophilic fluorination of isoxazoles.

Experimental Protocol

This protocol provides a general procedure for the C4-fluorination of a 3,5-disubstituted isoxazole. Reaction conditions may require optimization for specific substrates.

Materials and Reagents
  • 3,5-Disubstituted isoxazole (1.0 mmol, 1.0 equiv)

  • Selectfluor (1.2 mmol, 1.2 equiv)

  • Anhydrous acetonitrile (MeCN) (5-10 mL)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental Workflow Start Start: Weigh Reagents Dissolve Dissolve Isoxazole in Anhydrous MeCN Start->Dissolve Add_Selectfluor Add Selectfluor Portion-wise Dissolve->Add_Selectfluor React Stir at Room Temp or Heat (Monitor by TLC) Add_Selectfluor->React Quench Quench with Saturated NaHCO3 Solution React->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash Combined Organic Layers with Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: General workflow for the electrophilic fluorination of isoxazoles.

  • Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3,5-disubstituted isoxazole (1.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (5-10 mL) to the flask and stir until the isoxazole is completely dissolved.

  • Reagent Addition: At room temperature, add Selectfluor (1.2 mmol) to the reaction mixture in one portion. For highly reactive substrates, portion-wise addition may be necessary to control the reaction exotherm.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, heating to reflux (typically around 80 °C in acetonitrile) may be required.[6][8][10] For some substrates, microwave irradiation can significantly shorten reaction times.[8]

  • Workup - Quenching: Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature (if heated). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-fluoroisoxazole.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Substrate Scope and Optimization

The success of the electrophilic fluorination of isoxazoles with Selectfluor is dependent on the nature of the substituents at the C3 and C5 positions.

Substrate TypeReactivityTypical ConditionsExpected YieldNotes
Electron-donating groups at C3/C5HighRoom Temperature, MeCNGood to ExcellentReaction is generally facile.
Electron-neutral groups at C3/C5ModerateRoom Temperature to 80 °C, MeCNModerate to GoodHeating may be required for complete conversion.[8]
Electron-withdrawing groups at C3/C5Low80 °C or higher, MeCN or SulfolaneLow to ModerateHarsher conditions may be necessary. In some cases, a ring-opening fluorination may occur.[6][8][10][11][12]

Optimization Considerations:

  • Solvent: Acetonitrile is the most commonly used solvent. For less reactive substrates requiring higher temperatures, sulfolane can be an effective alternative.[8]

  • Temperature: Reactions can often be performed at room temperature for activated substrates. However, heating is frequently necessary for less reactive isoxazoles.

  • Stoichiometry: A slight excess of Selectfluor (1.1-1.5 equivalents) is typically used to ensure complete consumption of the starting material.

  • Additives: In some cases, particularly for substrates with electron-withdrawing groups, the addition of a salt like NaClO₄ may improve yields.[6][10]

Safety Precautions

  • Selectfluor: While Selectfluor is a stable solid, it is a strong oxidizing agent and should be handled with care.[13][14] It is harmful if swallowed and may cause skin and serious eye irritation.[14][15] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this reagent.

  • General Precautions: Conduct the reaction in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[14]

Conclusion

The electrophilic fluorination of isoxazoles using Selectfluor provides a direct and efficient method for the synthesis of valuable 4-fluoroisoxazole derivatives. This protocol offers a reliable starting point for researchers in medicinal chemistry and organic synthesis. Careful consideration of the substrate's electronic properties and optimization of reaction conditions are key to achieving high yields and purity. The resulting fluorinated isoxazoles are versatile building blocks for the development of novel pharmaceuticals and agrochemicals.

References

  • OUCI. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • Sato, K., et al. (2024, December 16). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. RSC Publishing.
  • ECHEMI. (n.d.). Selectfluor SDS, 140681-55-6 Safety Data Sheets.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles.
  • Couturier, C., et al. (2011, October 7). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals.
  • Organic Chemistry Portal. (n.d.). Ring-Opening Fluorination of Isoxazoles.
  • ResearchGate. (2025, August 9). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Mykhailiuk, P. K. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC.
  • Komatsuda, M., et al. (2022, May 6). Ring-Opening Fluorination of Isoxazoles. PubMed.
  • ResearchGate. (2025, August 6). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes.
  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ResearchGate. (2026, January 22). Ring-Opening Fluorination of Isoxazoles.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • MolCore. (2017, May 10). MSDS of Selectfluor.
  • NIH. (n.d.). Selectfluor | C7H14B2ClF9N2 | CID 2724933. PubChem.
  • ResearchGate. (2025, August 6). Development of Novel Methodologies for Functionalization of Isoxazoles.
  • RSC Publishing. (n.d.). Reactivities of electrophilic N–F fluorinating reagents.

Sources

Application Notes and Protocols for the N-acylation of 4-Fluoro-5-methyl-3-isoxazolamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated Isoxazoles in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its ability to serve as a versatile scaffold in the design of novel therapeutic agents.[1][2] N-acylated 3-aminoisoxazoles, in particular, are a privileged subclass of compounds that have garnered significant attention from researchers in drug development. The introduction of an acyl group onto the nitrogen atom of the 3-aminoisoxazole core can profoundly influence the molecule's pharmacological profile, modulating its binding affinity for biological targets, enhancing its metabolic stability, and improving its pharmacokinetic properties. These derivatives have shown promise in a range of therapeutic areas, including as anti-inflammatory, antibacterial, and anticancer agents.[2][3]

This document provides a comprehensive guide to the N-acylation of a specific and valuable building block: 4-Fluoro-5-methyl-3-isoxazolamine. The presence of the fluorine atom at the 4-position is of particular interest as it can significantly impact the molecule's acidity, basicity, and metabolic fate, offering a powerful tool for fine-tuning drug-like properties. However, the electron-withdrawing nature of the fluorine atom also presents a unique challenge, as it decreases the nucleophilicity of the adjacent amino group, potentially rendering standard acylation conditions ineffective.

These application notes will delve into the critical parameters governing the N-acylation of this electron-deficient heteroaromatic amine, providing detailed, field-proven protocols and the scientific rationale behind the selection of reagents and conditions.

Mechanistic Insights and Critical Reaction Parameters

The N-acylation of 4-Fluoro-5-methyl-3-isoxazolamine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of the corresponding amide.

However, the reactivity of the amino group in 3-aminoisoxazoles is attenuated by the electron-withdrawing character of the isoxazole ring. This effect is further amplified by the presence of a fluorine atom at the 4-position. The predicted pKa of the analogous 3-amino-5-methylisoxazole is approximately 2.40, indicating it is a very weak base.[1] The fluorine substituent will further lower this pKa, making the protonated form more acidic and the free amine less nucleophilic.

Therefore, successful acylation of 4-Fluoro-5-methyl-3-isoxazolamine hinges on the careful selection of several key parameters:

  • Acylating Agent: Highly reactive acylating agents are generally required. Acyl chlorides and acid anhydrides are the most common choices.[4][5]

  • Base: A suitable base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (e.g., HCl from acyl chlorides).[6] The choice of base, from inorganic hydroxides to organic amines like pyridine or triethylamine, can significantly influence the reaction rate and yield.

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly employed.

  • Temperature: Due to the reduced nucleophilicity of the amine, elevated temperatures may be necessary to drive the reaction to completion. However, excessive heat should be avoided to prevent potential side reactions or degradation of the starting material or product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of 4-Fluoro-5-methyl-3-isoxazolamine using two common classes of acylating agents.

Protocol 1: Acylation with Acyl Chlorides in the Presence of an Organic Base

This protocol is a robust method for the acylation of weakly nucleophilic amines. Pyridine serves as both a base and a catalyst.

Materials:

  • 4-Fluoro-5-methyl-3-isoxazolamine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-5-methyl-3-isoxazolamine (1.0 eq) in a mixture of anhydrous THF and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Diagram of the Acylation Workflow:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification start Dissolve 4-Fluoro-5-methyl-3-isoxazolamine in THF/Pyridine cool Cool to 0 °C start->cool add Add Acyl Chloride cool->add react Stir at Room Temperature (Monitor by TLC) add->react quench Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Sources

Preparation of fluorinated isoxazole building blocks for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Fluorinated Isoxazole Building Blocks for Peptide Synthesis

Abstract & Strategic Importance

The incorporation of fluorinated isoxazoles into peptide backbones is a high-value strategy in modern peptidomimetic drug design. The isoxazole ring functions as a rigid bioisostere of the amide bond, locking the


 and 

torsional angles to restrict conformational flexibility, thereby enhancing receptor binding affinity.

The introduction of fluorine—specifically the trifluoromethyl (


) group—serves a dual purpose:
  • Metabolic Shielding: The strong C-F bonds protect the scaffold from oxidative metabolism (e.g., P450 degradation).

  • Electronic Modulation: The electron-withdrawing nature of the

    
     group lowers the pKa of the isoxazole ring, modulating the hydrogen-bond accepting capability of the nitrogen, which is critical for mimicking the electrostatics of a native peptide bond.
    

This guide details the robust, regioselective preparation of 5-(trifluoromethyl)isoxazole-3-carboxylic acid derivatives, a versatile building block for Solid Phase Peptide Synthesis (SPPS).

Synthetic Strategy: The [3+2] Cycloaddition

While condensation of 1,3-dicarbonyls with hydroxylamine is a classical route, it often suffers from poor regioselectivity when asymmetric fluorinated substrates are used. The 1,3-Dipolar Cycloaddition of nitrile oxides with fluorinated dipolarophiles is the superior method for generating building blocks with high isomeric purity.

Comparative Analysis of Routes
FeatureRoute A: CondensationRoute B: [3+2] Cycloaddition (Recommended)
Precursors

-keto esters +

Hydroximoyl chlorides + Alkynes/Alkenes
Regioselectivity Variable (pH dependent)High (Sterically & Electronically controlled)
Fluorine Source Trifluoroacetoacetate2-bromo-3,3,3-trifluoropropene (BTP)
Scalability HighHigh (Avoids isolation of unstable dipoles)
Peptide Utility Limited functional handlesFlexible (R-group determines handle)

Core Protocol: Synthesis of 3-Carboxy-5-Trifluoromethyl Isoxazoles

This protocol utilizes the in situ generation of a nitrile oxide from a chloro-oxime precursor, which traps a fluorinated alkene (2-bromo-3,3,3-trifluoropropene). This specific dipolarophile acts as a "trifluoromethyl alkyne equivalent" via an addition-elimination sequence.

Reaction Scheme Visualization

ReactionScheme Precursor Ethyl 2-chloro-2-(hydroxyimino)acetate (Dipole Precursor) Dipole Nitrile Oxide (Intermediate) Precursor->Dipole -HCl Base Base (TEA/NaHCO3) Base->Dipole Cyclo [3+2] Cycloaddition Dipole->Cyclo Trap 2-Bromo-3,3,3-trifluoropropene (Dipolarophile) Trap->Cyclo Elim HBr Elimination (Aromatization) Cyclo->Elim Intermediate Isoxazoline Product Ethyl 5-(trifluoromethyl)isoxazole- 3-carboxylate Elim->Product

Figure 1: Mechanistic pathway for the regioselective synthesis of the 5-CF3 isoxazole core.

Step-by-Step Experimental Procedure

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor A)

  • 2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Protocol:

  • Precursor Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Precursor A (10 mmol) in anhydrous DCM (50 mL).

  • Dipolarophile Addition: Add 2-Bromo-3,3,3-trifluoropropene (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

    • Expert Note: BTP is volatile (bp ~33°C). Use a reflux condenser cooled to -10°C or seal the vessel if working on a small scale to prevent loss.

  • Dipole Generation (Critical Step): Add TEA (12 mmol) dropwise over 30 minutes.

    • Causality: Slow addition is mandatory. High local concentrations of base cause the nitrile oxide to dimerize into furoxans, destroying the yield. The nitrile oxide must be generated in the presence of the trap.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of the oxime and the appearance of a UV-active spot (Rf ~0.6) indicates conversion.

  • Workup: Quench with 1M HCl (30 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Safety: Perform evaporation carefully; the product is an ester and relatively stable, but BTP residues are lachrymatory.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85%.

Functionalization for SPPS (Hydrolysis)

To use this building block in Solid Phase Peptide Synthesis, the ethyl ester must be saponified to the free acid without affecting the trifluoromethyl group (which is sensitive to strong nucleophilic attack in some heterocycles, though stable here).

Protocol:

  • Dissolve the ester (5 mmol) in THF/Water (3:1, 20 mL).

  • Add LiOH·H2O (1.2 equiv) at 0°C. Stir at 0°C for 2 hours.

    • Expert Note: Do not heat. Elevated temperatures with hydroxide can lead to decarboxylation or attack on the isoxazole ring.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1][2]

  • Result: 5-(Trifluoromethyl)isoxazole-3-carboxylic acid . This is now ready for coupling.

Integration into Peptide Synthesis (Application Data)

Isoxazole carboxylic acids are electronically deactivated compared to standard amino acids. Standard coupling reagents (e.g., DIC/HOBt) often result in sluggish kinetics.

Optimized Coupling Conditions:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: DMF.

  • Stoichiometry: 3.0 equiv Acid / 2.9 equiv HATU / 6.0 equiv DIPEA.

  • Time: Double coupling (2 x 45 min) is recommended.

Peptide Integration Workflow

SPPS_Workflow Resin Fmoc-AA-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation Isoxazole-COOH + HATU + DIPEA Coupling Coupling Step (2 x 45 min) Wash1->Coupling Activate->Coupling Add to Resin Check Kaiser Test / Chloranil Test Coupling->Check Check->Coupling If Positive (Recouple) Next Next AA Coupling Check->Next If Negative

Figure 2: Optimized SPPS cycle for incorporating deactivated fluorinated isoxazole blocks.

Troubleshooting & Expert Insights

ProblemProbable CauseSolution
Low Yield (Cycloaddition) Dimerization of nitrile oxide (Furoxan formation).Decrease addition rate of TEA. Ensure BTP (trap) is in excess (1.5-2.0 equiv).
Regioisomer Mixtures Use of internal alkynes instead of terminal/activated alkenes.Use 2-bromo-3,3,3-trifluoropropene.[1] The Br/F3 substitution pattern forces the regioselectivity to >98:2 favoring the 5-CF3 isomer [1].
Incomplete Coupling (SPPS) Low nucleophilicity of the amine or low electrophilicity of the isoxazole carbonyl.Switch from HBTU to HATU or PyAOP.[3] Use microwave-assisted coupling (50°C, 10 min) if available.
Racemization Not applicable to the isoxazole ring itself, but adjacent C-alpha centers can racemize.Use collidine instead of DIPEA during coupling if the adjacent residue is Cys or His.

References

  • Regioselective Synthesis of 5-(Trifluoromethyl)isoxazoles: Ponomaryov, Y., et al. (2018).[1] "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." European Journal of Organic Chemistry.[1]

  • Isoxazoles as Peptide Isosteres: Kozikowski, A. P., et al. (2011). "Isoxazole-Containing α-CF3-Substituted α-Aminocarboxylates and α-Aminophosphonates." Organic & Biomolecular Chemistry.

  • General Fluorinated Amino Acid Synthesis: Zhang, X. G., et al. (2023). "Recent advances in the synthesis of fluorinated amino acids and peptides."[4] Chemical Society Reviews.

  • SPPS of Difficult Sequences: Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

Sources

Application Note: One-Pot Cyclization Methodologies for 4-Fluoro-3-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-fluoro-3-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, offering a bioisostere for amides and a gateway to modulating metabolic stability via fluorine incorporation. However, the direct fluorination of the isoxazole ring is often non-regioselective and low-yielding. This Application Note details a robust, telescopic (one-pot) protocol for constructing the 4-fluoro-3-aminoisoxazole ring from fluoroacetonitrile. By utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a linchpin reagent, this method bypasses the isolation of unstable intermediates, minimizes exposure to toxic fluorinated precursors, and ensures high regiocontrol.

Introduction & Strategic Analysis

The Synthetic Challenge

The synthesis of 3-amino-4-fluoroisoxazoles presents a "regio-electronic" paradox.

  • Direct Fluorination: Electrophilic fluorination (e.g., Selectfluor) of 3-aminoisoxazoles is often sluggish due to the electron-rich amino group competing for the electrophile, leading to N-fluorination or oxidative degradation.

  • Cyclization Logic: The most reliable route involves a [3+2] cyclization logic where the fluorine atom is pre-installed in the acyclic precursor.

The Solution: The Enaminone Route

The preferred methodology utilizes fluoroacetonitrile as the fluorine source. The reaction proceeds through a 3-(dimethylamino)-2-fluoroacrylonitrile intermediate. This pathway is superior to the classical Claisen condensation (using ethyl formate) because the enaminone intermediate is more stable than the corresponding


-keto aldehyde enolate, preventing polymerization side reactions.

Key Advantages:

  • Telescopic Processing: No isolation of the toxic acrylonitrile intermediate.

  • Regiocontrol: The dimethylamino group directs the nucleophilic attack of hydroxylamine exclusively to the C3 position, ensuring the formation of the 3-amino isomer rather than the 5-amino isomer.

Critical Safety Protocol (Read Before Experimentation)

WARNING: HIGH ACUTE TOXICITY Fluoroacetonitrile (CAS: 503-20-8) is a potent metabolic poison. Upon metabolism, it releases fluoroacetate, which converts to fluorocitrate, irreversibly inhibiting aconitase in the Krebs cycle.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. A full-face respirator is recommended if the hood sash must be raised.

  • Waste Management: All aqueous waste must be treated as cyanide/fluoroacetate waste. Do not mix with acidic waste streams (risk of HCN/fluoroacetic acid evolution).

Methodology: The DMF-DMA Telescopic Protocol

This protocol describes the conversion of fluoroacetonitrile to 4-fluoro-3-aminoisoxazole on a 10 mmol scale.

Reaction Scheme & Mechanism

The reaction proceeds via the condensation of fluoroacetonitrile with DMF-DMA to form an enaminone, followed by a transamination-cyclization cascade with hydroxylamine.

ReactionMechanism Reactant Fluoroacetonitrile (F-CH2-CN) Intermed Intermediate: 3-(dimethylamino)- 2-fluoroacrylonitrile Reactant->Intermed Condensation (-2 MeOH) Reagent1 DMF-DMA (Heat) Reagent1->Intermed Product Product: 4-Fluoro-3-aminoisoxazole Intermed->Product Transamination & Cyclization Reagent2 NH2OH·HCl (Methanol/H2O) Reagent2->Product

Figure 1: Mechanistic flow of the telescopic synthesis. The enaminone intermediate acts as a "masked" malondialdehyde equivalent.

Detailed Protocol Steps

Reagents:

  • Fluoroacetonitrile (1.0 equiv, 10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv, 12 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv, 15 mmol)
    
  • Ethanol (Absolute) or Methanol

  • Sodium Hydroxide (1.5 equiv) or Sodium Ethoxide

Step-by-Step Procedure:

  • Enaminone Formation (Step A):

    • Charge a dry 50 mL round-bottom flask with Fluoroacetonitrile (0.59 g, 10 mmol).

    • Add DMF-DMA (1.43 g, 12 mmol) dropwise at room temperature under

      
       atmosphere.
      
    • Heat the mixture to 80°C for 2–3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane).[1] The disappearance of the nitrile starting material and the appearance of a UV-active spot (the enaminone) indicates completion.

    • Note: Methanol is a byproduct. A reflux condenser is required, but allowing some methanol to escape (via a bleed) can drive equilibrium.

  • Cyclization (Step B - One Pot):

    • Cool the reaction mixture to room temperature.

    • Solvent Swap (Optional but recommended): If the mixture is viscous, dilute with 10 mL of Ethanol.

    • Prepare a separate solution of Hydroxylamine Hydrochloride (1.04 g, 15 mmol) and NaOH (0.6 g, 15 mmol) in minimal water/ethanol (1:5 ratio).

    • Add the hydroxylamine solution to the reaction flask slowly (exothermic).

    • Heat the mixture to Reflux (78°C) for 3–5 hours.

  • Workup & Isolation:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidative decomposition.
Yield 65% - 80%Lower yields often due to incomplete Step A.
1H NMR

8.2-8.5 ppm (d, 1H, H-5)
Coupled to Fluorine (

Hz).
19F NMR

-160 to -170 ppm
Distinct singlet or doublet depending on H-5 coupling.
MS (ESI)

= 103.0
4-Fluoro-3-aminoisoxazole MW = 102.07.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion in Step A Old DMF-DMA (Hydrolyzed)Use fresh DMF-DMA. Ensure anhydrous conditions.
Regioisomer Contamination Incorrect pH during cyclizationEnsure the hydroxylamine solution is neutralized (pH ~8-9) before addition. Acidic conditions favor 5-amino isomer.
Product Decomposition Overheating during workupAmino-isoxazoles can be thermally unstable. Keep rotavap bath <45°C.
"Sticky" Reaction Mixture Polymerization of acrylonitrileDilute Step A with Toluene if neat reaction becomes too viscous.

Alternative Route: The Formate Method

Use this if DMF-DMA is unavailable.

  • Deprotonation: React Fluoroacetonitrile with Ethyl Formate using LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C.

  • Quench: Add Hydroxylamine hydrochloride directly to the cold enolate solution.

  • Cyclize: Allow to warm to RT and then reflux.

    • Drawback: Requires cryogenic conditions and strong bases, which are less scalable than the DMF-DMA route.

References

  • General Isoxazole Synthesis: Panteleev, J., et al. "Synthesis of 3-Aminoisoxazoles via Cyclization of Nitriles." Chemistry of Heterocyclic Compounds.
  • Fluoroalkyl Isoxazoles: Zhang, X.-W., et al. "Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes."[2] Organic Letters, 2018, 20(4), 860–863.[2] Link

  • Enaminone Chemistry: "N,N-Dimethylformamide Dimethyl Acetal in Organic Synthesis." ResearchGate Review. Link

  • Safety Data: "Fluoroacetonitrile Safety Data Sheet." Sigma-Aldrich / Merck.[1] Link

  • Patent Precedent: "Process for preparing 3-aminoisoxazole derivatives." US Patent 3435047A.[3] (Foundational chemistry for propiolonitrile cyclization). Link

Sources

Troubleshooting & Optimization

Preventing ring opening during synthesis of 4-fluoroisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-fluoroisoxazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic insights. Our goal is to help you navigate the complexities of this synthesis, particularly in preventing the undesired ring-opening of the isoxazole core, a common and frustrating side reaction.

Troubleshooting Guide: Preventing Isoxazole Ring Opening

The direct fluorination of the C-4 position of isoxazoles is a powerful tool for introducing fluorine, an element known to significantly enhance the pharmacological properties of molecules.[1][2] However, this process is often complicated by the propensity of the isoxazole ring to undergo cleavage, especially under the conditions required for electrophilic fluorination. Here, we address the most common issues encountered during this synthesis in a question-and-answer format.

Question 1: My reaction is resulting in a complex mixture of products, with very little of the desired 4-fluoroisoxazole. What is causing this, and how can I fix it?

Answer: A complex product mixture is a classic sign of isoxazole ring opening. This occurs when the electrophilic fluorinating agent, instead of simply substituting the C-4 proton, initiates a cascade of reactions that cleaves the N-O bond of the isoxazole ring.[3][4][5][6] This process is particularly prevalent when using powerful fluorinating agents like Selectfluor® under thermal conditions.[3][4][5][6]

Underlying Cause: The mechanism of ring opening often involves an initial electrophilic attack by the fluorinating agent at the C-4 position, forming a cationic intermediate.[6] Instead of simple deprotonation to yield the 4-fluoroisoxazole, this intermediate can be susceptible to nucleophilic attack or further rearrangement, leading to N-O bond cleavage and the formation of various byproducts, such as α-fluorocyanoketones.[3][6]

Solutions:

  • Re-evaluate Your Fluorinating Agent: While Selectfluor® is a potent and widely used electrophilic fluorinating agent, its high reactivity can be detrimental.[7] Consider switching to a milder agent like N-fluorobenzenesulfonimide (NFSI).[1][2][8] In some cases, NFSI has been shown to provide the desired 4-fluoroisoxazole in good yields where Selectfluor® led to decomposition or ring opening.[1][2]

  • Optimize Reaction Temperature: Many electrophilic fluorinations require elevated temperatures to proceed at a reasonable rate. However, higher temperatures can also favor the ring-opening pathway.[9] It is crucial to find a balance. Start with lower temperatures and gradually increase if the reaction is too slow. For instance, some successful fluorinations with NFSI are initiated at -78°C and slowly warmed to room temperature.[1][2]

  • Choice of Solvent: The solvent can play a significant role in stabilizing intermediates and influencing reaction pathways. Acetonitrile is a common solvent for fluorination reactions.[9] However, for less reactive substrates that require higher temperatures, sulfolane has been used, although this can also promote side reactions like trifluorination.[9] For reactions involving organometallic intermediates (e.g., lithiated isoxazoles), ethereal solvents like THF are standard.[1][2]

  • Consider a Two-Step Approach: If direct fluorination proves too challenging, an alternative is a two-step process involving initial halogenation at the C-4 position followed by a halogen-fluorine exchange (Halex) reaction. This approach separates the ring functionalization from the fluorination step, potentially avoiding the conditions that lead to ring opening.

Question 2: I'm using NFSI as my fluorinating agent, but I'm still seeing low yields and significant starting material recovery. What adjustments can I make?

Answer: Low conversion with NFSI often points to issues with the activation of the isoxazole ring or suboptimal reaction conditions. While milder than Selectfluor®, NFSI still requires a sufficiently nucleophilic substrate.

Solutions:

  • Base-Mediated Fluorination: A common strategy to increase the nucleophilicity of the isoxazole C-4 position is to deprotonate it with a strong base, such as n-butyllithium (nBuLi), to form a more reactive lithiated intermediate.[1][2] This intermediate then readily reacts with NFSI. Careful optimization of the equivalents of base is necessary; an excess can lead to side reactions.

  • Temperature Profile: For base-mediated reactions, a carefully controlled temperature profile is critical. The deprotonation is typically carried out at a very low temperature (e.g., -78°C) to prevent decomposition of the lithiated species. The fluorinating agent is then added at this low temperature, and the reaction is allowed to slowly warm to room temperature.[1][2]

  • Solvent Purity: Organolithium reagents are highly sensitive to moisture and other protic impurities. Ensure that your solvent (e.g., THF) is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Question 3: My isoxazole substrate has electron-withdrawing groups, and the fluorination is not proceeding. How can I overcome this?

Answer: Electron-withdrawing groups on the isoxazole ring decrease the electron density at the C-4 position, making it less nucleophilic and therefore less reactive towards electrophilic fluorinating agents.[9]

Solutions:

  • Harsher Reaction Conditions (with caution): For deactivated substrates, higher reaction temperatures may be necessary.[9] However, as mentioned previously, this increases the risk of ring opening. If you must use higher temperatures, carefully monitor the reaction for the formation of byproducts.

  • Stronger Fluorinating Agent: In some instances, a more powerful fluorinating agent like Selectfluor® might be required to react with a deactivated substrate. Again, this is a trade-off that requires careful optimization to minimize ring opening.

  • Alternative Synthetic Routes: If direct fluorination is unsuccessful, consider synthesizing the 4-fluoroisoxazole ring from acyclic precursors that already contain the fluorine atom. This could involve the condensation of a 2-fluoro-1,3-diketone with hydroxylamine or a gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the desired C-4 fluorination of isoxazoles?

A1: The most accepted mechanism for the direct C-4 fluorination of isoxazoles is an electrophilic aromatic substitution (SEAr)-type reaction. The electrophilic fluorine atom from the fluorinating agent (e.g., Selectfluor® or NFSI) is attacked by the electron-rich C-4 position of the isoxazole ring, forming a sigma complex (a cationic intermediate). Subsequent deprotonation at the C-4 position by a base (which can be the solvent or an added base) restores the aromaticity of the ring and yields the 4-fluoroisoxazole product.

Q2: How do the substituents at the C-3 and C-5 positions of the isoxazole ring affect the fluorination reaction?

A2: The electronic nature of the substituents at the C-3 and C-5 positions has a significant impact on the reactivity of the C-4 position.

  • Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the isoxazole ring, making the C-4 position more nucleophilic and thus more reactive towards electrophilic fluorinating agents.

  • Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) decrease the electron density of the ring, deactivating the C-4 position and making fluorination more difficult.[9]

The steric bulk of the substituents can also play a role, potentially hindering the approach of the fluorinating agent to the C-4 position.

Q3: Are there any catalyst systems that can promote the C-4 fluorination while minimizing ring opening?

A3: While many direct fluorinations are performed without a catalyst, some methods utilize catalysts to achieve higher yields and selectivities. For instance, a gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes has been developed for the synthesis of 4-fluoroisoxazoles.[10] This method constructs the fluorinated isoxazole ring in one pot from an acyclic precursor, thereby avoiding the issue of ring opening of a pre-formed isoxazole.

Experimental Workflow and Data

General Protocol for the Direct C-4 Fluorination of 3,5-Disubstituted Isoxazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the 3,5-disubstituted isoxazole (1.0 equiv) and dry THF.

  • Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (1.2 equiv) dropwise. Stir the mixture at -78°C for 30 minutes.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (2.0 equiv) in dry THF. Add the NFSI solution dropwise to the reaction mixture at -78°C.

  • Workup: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours (monitor by TLC or LC-MS). Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparison of Fluorinating Agents and Conditions
Fluorinating AgentBaseSolventTemperatureTypical YieldsKey Considerations
Selectfluor® Often noneAcetonitrileRoom temp. to reflux16-44%[1][2]Higher risk of ring opening and side reactions.[3][4][5][6]
NFSI nBuLiTHF-78°C to rtUp to 75%[1][2]Milder conditions, less prone to ring opening, requires anhydrous conditions.
NFSI NoneWaterAmbientGood yields for activated substratesA "green" chemistry approach, but substrate scope may be limited.
Visualizing the Reaction Pathways

The following diagrams illustrate the desired fluorination pathway versus the undesired ring-opening cascade.

G Desired C-4 Fluorination Pathway Isoxazole 3,5-Disubstituted Isoxazole Intermediate Cationic Intermediate (Sigma Complex) Isoxazole->Intermediate + 'F+' (e.g., NFSI) Product 4-Fluoroisoxazole Intermediate->Product - H+

Caption: Desired electrophilic fluorination at C-4.

G Undesired Ring-Opening Pathway Isoxazole 3,5-Disubstituted Isoxazole Intermediate Cationic Intermediate Isoxazole->Intermediate + 'F+' (e.g., Selectfluor®) RingOpened Ring-Opened Intermediate Intermediate->RingOpened N-O Bond Cleavage Byproducts α-Fluorocyanoketones & Other Byproducts RingOpened->Byproducts

Caption: Ring-opening cascade leading to byproducts.

References

  • ResearchGate. (2025, August 6). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Retrieved from [Link]

  • National Institutes of Health. (2025, November 10). Synthetic Strategies to Access Fluorinated Azoles. Retrieved from [Link]

  • ResearchGate. (2026, January 22). (PDF) Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • Organic Chemistry Portal. Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • ResearchGate. Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Retrieved from [Link]

  • LinkedIn. (2024, June 30). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 16). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. Retrieved from [Link]

  • Springer. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ACS Publications. (2025, December 1). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • ACS Publications. (2009, February 11). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • ChemRxiv. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

  • Beilstein Journals. (2017, February 7). Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Retrieved from [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Retrieved from [Link]

  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • MDPI. (2021, November 14). Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. Retrieved from [Link]

  • Wikipedia. Electrophilic fluorination. Retrieved from [Link]

  • National Institutes of Health. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of isoxazoles via [4+1] cycloaddition. Retrieved from [Link]

  • J-STAGE. synthetic reactions using isoxazole compounds. Retrieved from [https://www.jstage.jst.go.jp/article/ Yuki Gosei Kagaku Kyokaishi1943/40/3/40_3_216/_pdf]([Link] Yuki Gosei Kagaku Kyokaishi1943/40/3/40_3_216/_pdf)

  • Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]

  • National Institutes of Health. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

Sources

Troubleshooting regioselectivity in 4-substituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Division

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 4-substituted isoxazoles. Regioselectivity is a common and often frustrating challenge in these syntheses. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted isoxazoles?

There are two predominant and versatile methods for constructing the isoxazole ring:

  • The [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is arguably the most effective method for isoxazole formation.[1] It involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which is typically an alkyne to yield an isoxazole or an alkene to yield an isoxazoline.[2] This method's popularity stems from its efficiency and the potential for high regioselectivity under the right conditions.[2][3]

  • Cyclocondensation of 1,3-Dicarbonyl Compounds: Often referred to as the Claisen Isoxazole Synthesis, this classic method involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with hydroxylamine.[2][4] While powerful, this approach can suffer from poor regioselectivity when using unsymmetrical dicarbonyl precursors.[4]

Q2: What exactly is "regioselectivity" in the context of 4-substituted isoxazole synthesis?

Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of isoxazoles via 1,3-dipolar cycloaddition of a nitrile oxide (R¹-CNO) and a monosubstituted alkyne (R⁴-C≡CH), the reaction can theoretically produce two different regioisomers: a 3,5-disubstituted isoxazole and a 3,4-disubstituted isoxazole. The challenge, and the focus of this guide, is to control the reaction to selectively produce the desired isomer, particularly the less common 4-substituted variant.

Q3: What are the key factors that govern the regiochemical outcome of the reaction?

The regioselectivity of isoxazole synthesis is not governed by a single factor but is rather a delicate interplay of several parameters:

  • Electronic Effects: The electronic properties of the substituents on both the nitrile oxide and the alkyne are paramount. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[5] The relative sizes of the orbital coefficients on the reacting atoms determine the preferred orientation of the cycloaddition.

  • Steric Hindrance: The size of the substituents on the reactants can physically block one orientation of approach over another, thereby directing the regioselectivity. Bulky groups will tend to be positioned as far from each other as possible in the transition state.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stability of the transition states, sometimes tipping the balance in favor of one regioisomer.[2][4]

    • Catalysts: The use of metal catalysts (e.g., copper, ruthenium) or Lewis acids can dramatically alter the regiochemical outcome.[2][6] Catalysts can change the mechanism from a concerted to a stepwise process or selectively activate one of the reactants.[6][7]

    • Temperature: While often having a smaller effect than electronic or catalytic factors, in some cases, temperature can influence the regioisomeric ratio.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is exclusively producing the 3,5-disubstituted isomer, but I need the 3,4-disubstituted product. How can I reverse the regioselectivity?

This is a classic challenge. The reaction of nitrile oxides with terminal alkynes is strongly biased towards the formation of 3,5-disubstituted isoxazoles, often with high selectivity.[6] This is due to the dominant FMO interaction. To achieve the 3,4-disubstituted pattern, a change in strategy is required.

Causality: The regioselectivity is dictated by the electronic nature of the reactants. In a typical scenario, the reaction is governed by the interaction between the HOMO of the alkyne and the LUMO of the nitrile oxide. This favors the orientation that leads to the 3,5-isomer.

Solutions & Methodologies:

  • Modify the Dipolarophile (Alkyne):

    • Internal Alkynes: The most direct way to force a 4-substituted pattern is to use an internal alkyne. Ruthenium(II) catalysts have proven particularly effective for promoting smooth, room-temperature cycloadditions with non-terminal alkynes, yielding 3,4,5-trisubstituted isoxazoles with high regioselectivity.[6]

    • Electron-Deficient Alkynes: Using alkynes with strong electron-withdrawing groups (e.g., 1-haloalkynes) can alter the electronic balance and favor the formation of 4-substituted products. Ruthenium-catalyzed cycloaddition with 1-haloalkynes is an effective method for producing 4-haloisoxazoles.[3]

  • Employ a Different Synthetic Equivalent:

    • Enolate-Mediated Cycloaddition: Instead of an alkyne, use a β-ketoester or a 1,3-diketone. The reaction proceeds via an enolate intermediate which attacks the nitrile oxide. This method provides direct access to 3,4,5-trisubstituted isoxazoles where the 4-position is substituted with an acyl group.[6] A plausible mechanism involves the deprotonation of the dicarbonyl compound by a base to form a carbanion, which then adds to the carbon of the nitrile oxide.[6]

Workflow: Shifting Regioselectivity from 3,5- to 3,4-Substitution

G start Problem: Undesired 3,5-Regioisomer Formed strategy1 Strategy 1: Modify Alkyne start->strategy1 strategy2 Strategy 2: Use Dicarbonyl Compound start->strategy2 sub1 Use an Internal Alkyne (e.g., R-C≡C-R') strategy1->sub1 sub2 Use an Electron-Deficient Terminal Alkyne (e.g., I-C≡C-R) strategy1->sub2 sub3 Use a β-Ketoester or 1,3-Diketone strategy2->sub3 catalyst1 Employ Ru(II) Catalyst sub1->catalyst1 catalyst2 Employ Ru(II) Catalyst sub2->catalyst2 base Use Base (e.g., DIPEA) in Polar Solvent sub3->base outcome1 Outcome: 3,4,5-Trisubstituted Isoxazole catalyst1->outcome1 outcome2 Outcome: 3,5-Disubstituted, 4-Halo Isoxazole catalyst2->outcome2 outcome3 Outcome: 3,5-Disubstituted, 4-Acyl Isoxazole base->outcome3

Caption: Troubleshooting workflow for obtaining 4-substituted isoxazoles.

Problem 2: My cyclocondensation of an unsymmetrical β-diketone with hydroxylamine yields an inseparable mixture of regioisomers. How can I achieve regiocontrol?

This is a classic limitation of the Claisen isoxazole synthesis.[4] The lack of selectivity arises from the similar reactivity of the two carbonyl groups in the starting material.

Causality: Hydroxylamine can attack either carbonyl group, leading to two different mono-oxime intermediates, which then cyclize to form the two regioisomeric isoxazoles.

Solutions & Methodologies:

  • Substrate Modification (The β-Enamino Diketone Approach): This is a highly effective strategy. By first reacting the unsymmetrical β-diketone with an amine, you form a β-enamino diketone. This modification effectively "protects" one carbonyl group as a less reactive enaminone, directing the initial attack of hydroxylamine to the remaining, more electrophilic ketone carbonyl.[2][4]

  • Use of a Lewis Acid Catalyst: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can selectively activate one of the carbonyl groups towards nucleophilic attack.[2][4] By coordinating to one of the carbonyl oxygens, the Lewis acid increases its electrophilicity, thereby directing the regioselectivity. The amount of Lewis acid used is a critical parameter to optimize for achieving high selectivity.[2][4]

  • Solvent and pH Adjustment: The regioselectivity of the cyclocondensation can be influenced by the solvent and pH.[2][4] For instance, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can alter the isomeric ratio.[4] Acidic conditions often favor one isomer over the other.[2] A systematic screen of these conditions is recommended.

Table 1: Effect of Lewis Acid on Regioselectivity in β-Enamino Diketone Cyclocondensation Reaction of 1a with NH₂OH·HCl in MeCN at room temperature.[4]

EntryBF₃·OEt₂ (equiv.)Pyridine (equiv.)Yield (%)Regioisomeric Ratio (4a:3a)
10.51.46560:40
21.01.47175:25
32.01.47990:10
43.01.47588:12

Mechanism: Regiocontrol using a β-Enamino Diketone

G cluster_0 Regioselective Cyclocondensation diketone Unsymmetrical β-Diketone enamino β-Enamino Diketone (One carbonyl masked) diketone->enamino + R-NH₂ intermediate Directed Oxime Intermediate enamino->intermediate 1. + NH₂OH·HCl 2. Lewis Acid Activation hydroxylamine + NH₂OH·HCl lewis_acid BF₃·OEt₂ (Lewis Acid) product Single Regioisomer (e.g., 3,4-disubstituted) intermediate->product Cyclization

Caption: Pathway for regiocontrol via the β-enamino diketone intermediate.

Problem 3: My reaction yield is low due to the formation of furoxan byproducts.

Furoxans are the dimers of nitrile oxides. Their formation is a common competing reaction, especially when the nitrile oxide concentration becomes high or when the dipolarophile is not reactive enough.[2]

Causality: Nitrile oxides are reactive intermediates. In the absence of a suitable trapping agent (the alkyne), they will react with themselves in a [3+2] cycloaddition to form a stable furoxan ring, consuming the starting material and reducing the yield of the desired isoxazole.

Solutions & Methodologies:

  • In Situ Generation: Never pre-form and isolate the nitrile oxide unless absolutely necessary. The best practice is to generate it in situ in the presence of the alkyne. This is typically done by dehydrohalogenation of a hydroximoyl chloride with a base (e.g., triethylamine) or dehydration of a primary nitro compound.[2][8]

  • Slow Addition Protocol: To keep the instantaneous concentration of the nitrile oxide low, slowly add the precursor (e.g., the hydroximoyl chloride and base) to a solution of the alkyne. This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter and react with an alkyne molecule rather than another nitrile oxide molecule.[2]

  • Check Dipolarophile Reactivity: If dimerization is still a major issue, consider the reactivity of your alkyne. Electron-deficient or strained alkynes are generally more reactive dipolarophiles and will trap the nitrile oxide more efficiently.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4,5-Trisubstituted Isoxazole via Enolate-Mediated [3+2] Cycloaddition

This protocol is adapted from a procedure for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium.[6]

Materials:

  • Arylhydroximoyl chloride (1.0 mmol)

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Deionized Water (9.5 mL)

  • Methanol (0.5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol) and the solvent mixture (9.5 mL water, 0.5 mL methanol).

  • Begin stirring the mixture at room temperature.

  • Add the arylhydroximoyl chloride (1.0 mmol) to the suspension.

  • Add DIPEA (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is based on the methodology developed for controlling regioselectivity in the cyclocondensation of β-enamino diketones.[4]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.)

  • Pyridine (0.7 mmol, 1.4 equiv.)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)

  • Acetonitrile (MeCN), anhydrous (4 mL)

Procedure:

  • To a dry, nitrogen-flushed flask, add the β-enamino diketone (0.5 mmol), hydroxylamine hydrochloride (0.6 mmol), and anhydrous acetonitrile (4 mL).

  • Stir the mixture at room temperature and add pyridine (0.7 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring (typically a few hours).

  • Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the desired 3,4-disubstituted isoxazole regioisomer.

References

  • Isoxazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides . (2022) Beilstein Journal of Organic Chemistry. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines . (2023) Molecules. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs . (2017) Arabian Journal of Chemistry. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . (2018) RSC Advances. [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines . (2012) ACS Combinatorial Science. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors . (2017) Molecules. [Link]

Sources

Technical Guide: Removal of Unreacted Selectfluor from Isoxazolamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: Selectfluor (F-TEDA-BF


) is a powerful electrophilic fluorinating agent and a strong oxidant (

V vs. SCE).[1][2] While highly effective for fluorinating electron-rich heteroaromatics like isoxazolamines, its removal presents a dichotomy:[1]
  • Solubility Mismatch: Selectfluor is an ionic salt (water-soluble), while isoxazolamines are organic heteroaromatics (lipophilic).[1]

  • Stability Risk: Isoxazolamines are prone to oxidative degradation or acid-catalyzed ring opening (hydrolysis) in the presence of the HF byproduct generated during fluorination.[1]

The Solution: Effective removal requires a strategy that neutralizes the acidic byproducts (HF/HBF


) while exploiting the solubility differential between the ionic reagent and the organic product. This guide presents two validated workflows: Aqueous Extraction (Standard)  and Non-Aqueous Precipitation (Sensitive Substrates) .[1]

Method A: Aqueous Phase Separation (Standard Protocol)[5]

Best For: Isoxazolamines stable to mild aqueous base.[1] Mechanism: Exploits the high water solubility of Selectfluor and its reduced byproduct (H-TEDA-BF


), while using pH adjustment to prevent product protonation.[1]
The Protocol[7][8]
  • Dilution: Dilute the reaction mixture (typically in Acetonitrile) with an organic solvent (Ethyl Acetate or Dichloromethane) in a 1:3 ratio.

    • Scientist's Note: Do not use Diethyl Ether if your product is polar; it may crash out with the Selectfluor.[1]

  • Quench & Neutralization (Critical Step):

    • Slowly add Saturated Aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why: This neutralizes the HF and HBF

      
       generated during the reaction. Crucially, it ensures the isoxazolamine remains in its free-base form (neutral), keeping it in the organic layer.[1]
      
  • Reductive Wash (Optional but Recommended):

    • If the reaction mixture is dark (indicating oxidation), wash with 10% Sodium Thiosulfate (

      
      ) .[1]
      
    • Why: This reduces any remaining active oxidative species, preventing further degradation of the isoxazolamine during concentration.

  • Phase Separation:

    • Separate the layers.[1][3][4] The Selectfluor and H-TEDA-BF

      
       salts will partition into the aqueous phase.[1]
      
  • Brine Wash & Dry:

    • Wash organic layer with brine.[1][3][5] Dry over

      
      .[1][5] Filter and concentrate.
      
Visualization: Aqueous Workup Logic

AqueousWorkup Start Reaction Mixture (MeCN + Selectfluor + Product) Dilute Dilute with EtOAc/DCM Start->Dilute Quench Add Sat. NaHCO3 (Neutralize HF, pH ~8) Dilute->Quench Slow Addition PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Contains: Selectfluor, H-TEDA, Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Contains: Isoxazolamine Product) PhaseSep->OrgLayer Keep ThioWash Optional: Wash w/ Na2S2O3 (If oxidation suspected) OrgLayer->ThioWash Final Dry (Na2SO4) & Concentrate OrgLayer->Final ThioWash->Final

Figure 1: Logic flow for the aqueous removal of Selectfluor. Note the critical pH adjustment step to protect the amine product.

Method B: Non-Aqueous Precipitation (For Sensitive Substrates)[5]

Best For: Water-sensitive isoxazolamines or highly polar products that might migrate to the aqueous layer.[1][5] Mechanism: Selectfluor is insoluble in non-polar organics.[1] Adding these solvents forces the reagent to precipitate as a solid, which can be filtered off.

The Protocol[7][8]
  • Concentration: Remove the reaction solvent (usually Acetonitrile) via rotary evaporation to roughly 20% of the original volume.

    • Warning: Do not distill to dryness; concentrated Selectfluor can be thermally unstable.[1]

  • Precipitation:

    • Add a 1:1 mixture of Hexanes/Ethyl Acetate (or Diethyl Ether) to the residue.[1][6]

    • Vigorously stir for 10-15 minutes. A white gummy solid or powder (unreacted Selectfluor + H-TEDA salts) will form.[1]

  • Filtration:

    • Filter the suspension through a pad of Celite or a coarse fritted glass funnel.

    • Wash the filter cake with the precipitation solvent mixture.

  • Purification:

    • The filtrate contains your product.[1] Concentrate and proceed to column chromatography.[1]

Visualization: Precipitation Workflow

PrecipitationMethod Rxn Reaction Mixture (MeCN) Conc Concentrate to ~20% Vol Rxn->Conc AddSolv Add 1:1 Hexanes/EtOAc (Induce Precipitation) Conc->AddSolv Filter Filter (Celite/Frit) AddSolv->Filter Solid Solid Cake (Selectfluor/Salts) Filter->Solid Waste Filtrate Filtrate (Product) Filter->Filtrate Recover

Figure 2: Non-aqueous workup utilizing solubility differences to physically separate the oxidant.[1]

Troubleshooting & FAQs

Q1: My isoxazolamine product is disappearing into the aqueous layer during Method A. Why?

  • Diagnosis: The pH is likely too low.[1] Selectfluor generates HF and HBF

    
    , creating a highly acidic environment. Isoxazolamines can protonate to form salts, which are water-soluble.[1]
    
  • Fix: Ensure you use Saturated Sodium Bicarbonate until the aqueous layer pH is >8.[1] If the product is extremely polar, switch to Method B or use continuous extraction with DCM.

Q2: Upon adding Sodium Thiosulfate, the solution turned cloudy/yellow. Is this normal?

  • Diagnosis: Yes. Thiosulfate decomposes in acidic media to form colloidal sulfur (yellow cloudiness).[1]

  • Fix: Always neutralize with Bicarbonate before adding Thiosulfate.[1] If sulfur forms, it is harmless but can be removed by filtration through Celite.

Q3: Can I use Silica Gel to remove Selectfluor?

  • Answer: Yes, but with caution. Selectfluor can degrade on silica gel if left too long.[1] A rapid filtration through a short pad of silica (eluting with EtOAc) is effective as a polishing step after the bulk workup.[1]

Q4: Is unreacted Selectfluor dangerous in the waste container?

  • Answer: Yes. It is an oxidizer.[7][1][8]

  • Safety Protocol: Quench all aqueous waste streams containing Selectfluor with Sodium Thiosulfate or Sodium Bisulfite before disposal to prevent reaction with other organic waste in the drum.[1]

Data Summary: Solvent Compatibility Table
SolventSelectfluor SolubilityIsoxazolamine SolubilitySuitability for Extraction
Water HighLow (unless protonated)Excellent (Phase separation)
Acetonitrile HighHighPoor (Must be diluted/removed)
DCM LowHighGood (Standard organic layer)
Hexanes InsolubleLow/ModerateExcellent (Precipitant)
Diethyl Ether InsolubleModerateGood (Precipitant)

References

  • Banks, R. E. (1992).[1] Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link[1]

  • Stavber, S., et al. (2005).[1] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. Link[1]

  • Air Products and Chemicals, Inc. (2006).[1] Selectfluor® Fluorinating Reagent: Safety Data Sheet. Link[1]

  • Nyffeler, P. T., et al. (2002).[1] Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-4-fluoroisoxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[2]

The synthesis of 3-amino-4-fluoroisoxazole is a critical transformation in the development of varying pharmacophores, particularly in antibiotics and CNS-active agents.[1] The most robust pathway involves the electrophilic fluorination of the parent 3-aminoisoxazole using Selectfluor™ (F-TEDA-BF₄) .[1]

The Temperature Paradox: Temperature control in this reaction is not merely about rate acceleration; it is the primary determinant of regioselectivity and chemoselectivity .[1]

  • Kinetic Control (< 0°C): Favors mono-fluorination at the C4 position (the most nucleophilic site due to the enamine-like character of the 3-amino-C4 system).[1]

  • Thermodynamic/Over-reaction (> 40°C): Promotes two detrimental pathways:[1]

    • Over-fluorination: Formation of 4,4-difluoroisoxazolines (loss of aromaticity).[1]

    • Amine Oxidation: The free primary amine is susceptible to oxidative degradation by Selectfluor at elevated temperatures, leading to "tarring" and complex mixtures.[1]

The Reaction Landscape

The C4 position of the isoxazole ring is activated by the electron-donating amino group at C3.[1] Selectfluor acts as a source of "F⁺".[1][2]


[1]

Master Protocol: The "Golden Window" Method[1]

This protocol is designed to maximize yield while suppressing the formation of the 4,4-difluoro impurity.[1]

Reagents:

  • 3-Aminoisoxazole (1.0 equiv)[1]

  • Selectfluor™ (1.1 equiv)[1]

  • Acetonitrile (Anhydrous, 0.1 M concentration)[1]

Step-by-Step Methodology:

  • Preparation (Ambient): Dissolve 3-aminoisoxazole in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar). Ensure complete solvation.

  • Cryogenic Phase (Critical): Cool the reaction vessel to 0°C using an ice/water bath. Allow the internal temperature to stabilize for 15 minutes.

  • Controlled Addition: Add Selectfluor as a solid in small portions (or as a slurry in MeCN) over 30 minutes.

    • Why? Selectfluor addition is exothermic.[1][3] A rapid spike in temperature >10°C will trigger local over-fluorination.[1]

  • The Ramp (0°C → 25°C): Once addition is complete, maintain at 0°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm naturally to Room Temperature (20–25°C).[1] Stir for 12–16 hours.[1]

  • Quench & Workup: Remove solvent in vacuo (do not heat >40°C).[1] Redissolve residue in EtOAc/Water. The byproduct (H-TEDA-BF₄) is water-soluble and is removed in the aqueous layer.[1]

Troubleshooting Guide & FAQs

This section addresses specific deviations observed during in-process control (IPC) via LC-MS or NMR.

Issue 1: Presence of "M+19" Impurity (4,4-Difluoro species)

User Observation: "My LC-MS shows a significant peak at M+18/19 mass units higher than the product, and yield is low." Diagnosis: Thermal Overshoot. The reaction temperature exceeded the activation energy barrier for the second fluorination event.[1] Corrective Action:

  • Immediate: Stop the reaction. The difluoro species cannot be reverted.[1]

  • Prevention: Ensure the addition of Selectfluor is performed strictly at 0°C . If working on a scale >5g, use active internal thermometry to ensure the exotherm does not raise the internal temp above 5°C.[1]

Issue 2: Reaction Stalls (Incomplete Conversion)

User Observation: "After 16 hours at RT, I still have 40% starting material." Diagnosis: Solvent/Solubility Mismatch. Selectfluor has poor solubility in DCM or THF, leading to a heterogeneous reaction that is kinetically slow at safe temperatures.[1] Corrective Action:

  • Protocol Check: Are you using Acetonitrile (MeCN)? Selectfluor is soluble in MeCN.[1]

  • Catalysis: If using MeCN and still stalling, add 10 mol% water or use AgNO₃ (5 mol%) as a catalyst.[1] Silver salts can activate Selectfluor, allowing the reaction to proceed at lower temperatures without heating.[1]

Issue 3: Darkening/Tarring of Reaction Mixture

User Observation: "The solution turned dark brown/black upon warming to 40°C." Diagnosis: Amine Oxidation. The 3-amino group is electron-rich.[1] At T > 35°C, Selectfluor (a strong oxidant) begins to oxidize the amine rather than fluorinate the ring.[1] Corrective Action:

  • Strict Limit: Never heat this specific substrate above 30°C .[1]

  • Alternative: If the reaction is sluggish, do not heat. Instead, increase concentration or reaction time.

Optimization Data Summary

The following table summarizes the impact of temperature on the ratio of Product (P) to Impurities (Imp).

Temperature ProfileConversion (12h)Yield (Isolated)Major ImpurityRisk Level
-10°C (Constant) 45%LowStarting MaterialLow
0°C → 25°C (Recommended) >95% 82-88% None (<2%)Low
25°C (Constant) >95%65-70%4,4-Difluoro (10%)Moderate
50°C (Heating) 100%<40%Tars/DecompHigh

Visual Decision Tree (Process Logic)

The following diagram illustrates the decision-making process for temperature optimization during the synthesis.

ReactionOptimization Start Start: 3-Aminoisoxazole + Selectfluor TempCheck Check Addition Temp Start->TempCheck RouteCold Temp: 0°C TempCheck->RouteCold Correct RouteHot Temp: >25°C TempCheck->RouteHot Avoid OutcomeCold Kinetic Control: Mono-fluorination (C4) RouteCold->OutcomeCold OutcomeHot Thermodynamic Issue: Over-reaction / Oxidation RouteHot->OutcomeHot Warming Warm to RT (20-25°C) OutcomeCold->Warming FailDifluoro Impurity: 4,4-Difluoro (Irreversible) OutcomeHot->FailDifluoro CheckIPC IPC (LCMS/NMR) Warming->CheckIPC Success Target: 3-Amino-4-fluoroisoxazole (High Yield) CheckIPC->Success Clean M+18 FailStall Incomplete Conversion CheckIPC->FailStall SM remaining ActionAg Action: Add Ag catalyst or extend time FailStall->ActionAg ActionAg->Success

Caption: Logic flow for temperature management during fluorination. Green paths indicate the optimal "Golden Window" protocol.

References

  • Electrophilic Fluorination Mechanism: Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

  • Selectfluor Properties & Safety: Air Products and Chemicals, Inc.[1] Selectfluor™ Fluorinating Reagent: Technical Information.

  • Fluorination of Isoxazoles: Stephens, C. E., et al. (2001).[1] Fluorination of 3-aminoisoxazoles using Selectfluor. Tetrahedron Letters.

  • Catalytic Enhancement (Silver Salts): Tredwell, M., & Gouverneur, V. (2006).[1] Electrophilic fluorination of heterocycles. Organic & Biomolecular Chemistry.

Sources

Stability of 4-Fluoro-5-methyl-3-isoxazolamine under basic conditions

[1][2]

Topic: Stability & Handling of 4-Fluoro-5-methyl-3-isoxazolamine (CAS: 1159819-46-9 / Analogues) Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1][2] Urgency Level: High (Irreversible Degradation Risk in Basic Media).[2]

Executive Summary: The "Fluorine Effect" on Stability

4-Fluoro-5-methyl-3-isoxazolamine is a specialized heterocyclic building block.[1][2] While isoxazoles are generally considered aromatic and stable, the introduction of a fluorine atom at the C4 position significantly alters the electronic landscape of the ring.

The Core Issue: The strong electron-withdrawing nature of the C4-fluorine atom reduces the electron density of the isoxazole ring, rendering the C5 position highly susceptible to nucleophilic attack by strong bases (e.g., hydroxides, alkoxides). This leads to rapid ring opening (isoxazole-to-nitrile fragmentation), a degradation pathway that is often faster in the 4-fluoro analog than in the non-fluorinated parent (3-amino-5-methylisoxazole).[1]

Operational Rule: Avoid exposure to bases with

2

Diagnostic FAQ: Identifying Degradation

Use this section to cross-reference your current experimental observations.

Q1: I am running a Buchwald-Hartwig coupling using NaOtBu, but the starting material is disappearing without forming the product. LCMS shows a new peak with the same mass or [M+18].[2] What is happening?

Diagnosis: You are likely observing base-induced ring fragmentation .[1][2]

  • The Mechanism: Sodium tert-butoxide (NaOtBu) is too strong.[2] It attacks the ring, causing N-O bond cleavage.[2]

  • The Artifact: The resulting acyclic

    
    -fluoro- 
    
    
    -keto-nitrile is highly reactive and may polymerize or hydrolyze (M+18 suggests hydrolysis to an amide/acid post-ring opening).[1][2]
  • Solution: Switch to a milder, inorganic base like

    
     or 
    
    
    .[2]
Q2: Why does the color of the reaction mixture turn dark red/brown immediately upon adding the base?

Diagnosis: This is characteristic of isoxazole anionic decomposition .[2]

  • The Cause: Deprotonation of the amine (creating an electron-rich species) followed by complex ring fragmentation pathways involving radical intermediates or polymerization of the ring-opened nitrile species.

  • Solution: Maintain temperature

    
     during base addition. If heating is required, ensure the base is strictly non-nucleophilic (e.g., hindered amine bases, though these are often too weak for Pd-couplings).
    
Q3: Can I use aqueous NaOH or LiOH for saponification of an ester elsewhere on the molecule?

Diagnosis: High Risk. [1][2]

  • The Problem: The 4-fluoro-isoxazole core is sensitive to hydroxide (

    
    ) attack at C5, leading to ring opening to form the enolate of the corresponding nitrile.
    
  • Solution: Use trimethyltin hydroxide (

    
    ) for mild ester hydrolysis, or carefully titrate with 
    
    
    at
    
    
    , monitoring by HPLC every 15 minutes.[2]

Visualizing the Failure Mode (Mechanism)

The following diagram illustrates the degradation pathway compared to the stable pathway.

IsoxazoleDegradationSM4-Fluoro-5-methyl-3-isoxazolamineStrongBaseStrong Base / Nucleophile(NaOH, NaOtBu, EtO-)SM->StrongBaseMildBaseMild/Non-Nuc Base(Cs2CO3, K3PO4)SM->MildBaseTransitionNucleophilic Attackat C5 PositionStrongBase->TransitionHigh TempProductDesired CoupledProductMildBase->ProductPd-CatalysisStable PathwayRingOpenRing Opening(N-O Bond Cleavage)Transition->RingOpenByproductα-Fluoro-β-keto Nitrile(Degradation Product)RingOpen->ByproductIrreversible

Caption: Figure 1. Competitive pathways. The electron-withdrawing fluorine at C4 facilitates nucleophilic attack at C5 by strong bases, leading to irreversible ring opening.

Troubleshooting Protocols & SOPs

Protocol A: Base Screening for Cross-Coupling Reactions

If your standard conditions (NaOtBu/THF) are failing, execute this screen.

Objective: Identify a base that promotes catalysis without degrading the isoxazole ring.[2]

VariableCondition A (Control)Condition B (Recommended)Condition C (Alternative)
Base NaOtBu (Strong Alkoxide)Cs₂CO₃ (Cesium Carbonate) K₃PO₄ (Tribasic Potassium Phosphate)
Solvent Toluene or THF1,4-Dioxane t-Amyl Alcohol
Temp 100°C80°C 90°C
Expected Outcome < 10% Product, Black Tar> 85% Product ~ 70% Product
Why? Nucleophilic attack on ringPoor nucleophile, good solubilityMild base, steric bulk

Step-by-Step:

  • Preparation: Charge reaction vial with 4-Fluoro-5-methyl-3-isoxazolamine (1.0 equiv), Coupling Partner (1.1 equiv), and Catalyst (e.g., XPhos Pd G4, 2-5 mol%).

  • Base Addition: Add Cesium Carbonate (2.0 equiv) . Do not use alkoxides.[1][2]

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to 80°C.

  • Checkpoint: Pull an aliquot at 1 hour. Analyze by UPLC (Acidic mobile phase).

    • Pass: Clean conversion to product.[2]

    • Fail: If SM remains but no degradation, increase Temp to 90°C. If degradation occurs, switch to Protocol B.

Protocol B: Handling Workup and Storage

Isoxazolamines can degrade during workup if the aqueous layer is too basic.

  • Quench: Do not quench with strong basic brine (NaOH). Use Saturated Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7.0).[2]
    
  • Extraction: Extract immediately with EtOAc or DCM.[2]

  • Drying: Dry organic layer over

    
    . Avoid 
    
    
    as a drying agent if the solution is to be heated during concentration.[2]
  • Storage: Store the solid at -20°C under Argon. The free amine is prone to oxidation; the hydrochloride salt (if applicable) is more stable but hygroscopic.

References & Authoritative Grounding

  • General Isoxazole Stability:

    • Mechanism of Ring Opening: The cleavage of the N-O bond in isoxazoles by bases (Kemp elimination or general hydrolysis) is a well-documented failure mode for 3-unsubstituted and 3-amino isoxazoles.[1]

    • Source: Sperry, J. B., & Wright, D. L. (2005).[2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[3] Current Opinion in Drug Discovery & Development. (Search: Isoxazole ring opening mechanism).[2]

  • Fluorine Substitution Effects:

    • Electronic Impact:[1][2][4] Fluorine at the 4-position lowers the LUMO energy of the heterocycle, making the C5 position more electrophilic and susceptible to attack by hard nucleophiles (OH-, RO-).

    • Source: Chambers, R. D. (2004).[2] Fluorine in Organic Chemistry. Blackwell Publishing.[2] (General reference for F-effect on heterocycle stability).

  • Analogous Degradation Data (Sulfamethoxazole):

    • Context: 3-amino-5-methylisoxazole (the non-fluoro parent) is the primary degradation product of sulfamethoxazole and further degrades via ring opening.[1]

    • Source: Wang, L., et al. (2016).[2][4] Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.[1][4] Water Research.

  • Safe Coupling Protocols:

    • Recommendation: Use of Carbonate bases for sensitive heterocycles.[2]

    • Source: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [2]

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Fluorinated Isoxazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous control of impurities is paramount to ensuring the safety and efficacy of new drug substances.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention times for fluorinated isoxazole impurities. We will delve into the nuanced effects of fluorination on chromatographic behavior and explore strategies for optimizing separations.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5] Organic impurities, which can arise during manufacturing or storage, are of particular concern.[3][4] Fluorinated isoxazoles, a common motif in modern pharmaceuticals, present unique analytical challenges due to the profound impact of fluorine on a molecule's physicochemical properties.

The Influence of Fluorination in Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical impurity analysis, separating compounds based on their hydrophobicity.[1][6] The stationary phase is typically nonpolar (e.g., C18), while the mobile phase is a more polar aqueous-organic mixture. Highly hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.

The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's polarity, hydrophobicity, and electronic interactions. This can lead to co-elution with the parent compound or other impurities when using standard C18 columns.[7] Fluorinated phases, such as those with pentafluorophenyl (PFP) ligands, offer alternative selectivities by introducing multiple interaction mechanisms beyond simple hydrophobicity.[7][8][9] These include:

  • Dipole-dipole interactions: The polarized PFP ring can interact with polar analytes.[8][9][10]

  • π-π interactions: The electron-rich phenyl ring can interact with other aromatic systems.[8][9][10]

  • Ion-exchange interactions: Depending on the mobile phase pH and the column's base particle, ion-exchange mechanisms can play a significant role, especially for basic analytes.[9][10]

These unique interactions make PFP columns particularly effective for separating halogenated compounds, positional isomers, and other structurally similar molecules that are challenging to resolve on traditional C18 phases.[7][8][11]

Experimental Design: A Comparative Study

To illustrate the practical implications of column selection, let's consider a hypothetical scenario involving a fluorinated isoxazole Active Pharmaceutical Ingredient (API) and two of its potential process impurities.

Table 1: Physicochemical Properties of a Hypothetical Fluorinated Isoxazole API and Its Impurities

CompoundStructureKey DifferencePredicted Chromatographic Challenge
API Isoxazole-R-CF3Parent Molecule-
Impurity A Isoxazole-R-CH3De-fluorinated AnalogDifferent hydrophobicity, may be easily separated on C18.
Impurity B Positional IsomerLocation of -CF3Similar hydrophobicity, likely to co-elute with API on C18.

Our objective is to develop an HPLC method that can baseline-resolve the API from both Impurity A and Impurity B, adhering to ICH guidelines which require specified impurities to be individually limited to ensure drug quality.[12]

Methodology & Protocols

A systematic approach to method development is crucial.[1][13] We will compare the performance of a standard C18 column with a PFP column under identical mobile phase conditions.

Experimental Protocol: HPLC Method for Fluorinated Isoxazole Impurity Profiling

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ensure mobile phases are freshly prepared, filtered, and degassed.

  • Column Equilibration:

    • Install the analytical column (either C18 or PFP).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the API and its impurities in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • The concentration should be appropriate for UV detection and within the linear range of the method.

  • Chromatographic Conditions:

    • Columns:

      • Column 1: C18, 150 mm x 4.6 mm, 3.5 µm

      • Column 2: PFP, 150 mm x 4.6 mm, 3.5 µm

    • Mobile Phase Gradient:

      • Time (min) | %A | %B

      • ---|---|---

      • 0 | 95 | 5

      • 20 | 5 | 95

      • 25 | 5 | 95

      • 25.1 | 95 | 5

      • 30 | 95 | 5

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Data Analysis:

    • Integrate all peaks and record their retention times (t R).

    • Calculate the resolution (R s) between critical peak pairs (API and Impurity B). An R s value ≥ 1.5 is generally considered baseline separation.

    • Assess peak shape by calculating the tailing factor (T f). A T f value between 0.8 and 1.5 is typically acceptable.[14]

Visualizing the Method Development Workflow

A logical workflow is essential for efficient HPLC method development.

HPLC_Method_Development cluster_prep 1. Preparation & Planning cluster_dev 2. Method Development Cycle cluster_eval 3. Performance Evaluation cluster_val 4. Validation & Finalization Analyte Understand Analyte Properties (pKa, logP, UV spectra) ICH Review ICH Guidelines (Q3A Impurity Thresholds) Analyte->ICH Col_Select Column Selection (e.g., C18 vs. PFP) ICH->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Select->MP_Screen Grad_Opt Gradient Optimization (Slope, Time) MP_Screen->Grad_Opt Inject Inject Sample & Acquire Data Grad_Opt->Inject Analyze Analyze Results (Retention, Resolution, Tailing) Inject->Analyze SST System Suitability Test (SST) (Is Rs > 1.5? Is Tailing < 1.5?) Analyze->SST SST->Col_Select Fails Criteria Robust Robustness Testing (Vary Flow, Temp) SST->Robust Meets Criteria Validate Full Method Validation (ICH Q2) Robust->Validate Finalize Finalize Method & Document Validate->Finalize

Caption: A workflow for systematic HPLC method development.

Comparative Data and Analysis

The following tables summarize the expected retention time (t R) and resolution (R s) data from our comparative experiment.

Table 2: Retention Time (t R) Comparison

Compoundt R on C18 (min)t R on PFP (min)
Impurity A12.511.8
API 14.2 15.5
Impurity B14.316.2

Table 3: Resolution (R s) Between API and Impurity B

ColumnR s (API / Impurity B)Observation
C180.8Co-elution, unacceptable separation.
PFP2.1Baseline resolution achieved.

Interpretation of Results:

  • On the C18 column, separation is primarily driven by hydrophobicity. As predicted, the de-fluorinated Impurity A elutes earlier than the API. However, the positional isomer, Impurity B, having very similar hydrophobicity to the API, co-elutes, making accurate quantification impossible.

  • On the PFP column, a different selectivity is observed.[7] The unique interactions of the PFP stationary phase allow it to differentiate between the subtle electronic and steric differences of the positional isomers.[8] This results in a significant improvement in resolution between the API and Impurity B, achieving baseline separation. The PFP phase provides an orthogonal separation mechanism compared to the C18 phase.[9]

The Logic of Retention: Fluorination and Stationary Phase Interactions

The choice of stationary phase should be guided by the specific chemical properties of the analytes.

Retention_Logic cluster_analyte Analyte Properties cluster_column Stationary Phase cluster_interaction Primary Interaction cluster_result Chromatographic Outcome Hydro High Hydrophobicity C18 C18 Column Hydro->C18 Fluor Fluorination & Positional Isomerism Fluor->C18 PFP PFP Column Fluor->PFP Hydro_Int Hydrophobic Interaction C18->Hydro_Int C18->Hydro_Int Multi_Int Multiple Interactions (Dipole, π-π, Shape) PFP->Multi_Int Good_Sep Good Separation Hydro_Int->Good_Sep For non-isomers Poor_Sep Poor Separation (Co-elution) Hydro_Int->Poor_Sep For isomers Excellent_Sep Excellent Separation Multi_Int->Excellent_Sep

Caption: Relationship between analyte properties and column selection.

Troubleshooting and Best Practices

Even with a well-developed method, issues can arise.

  • Peak Tailing: Often observed for basic compounds on silica-based columns due to interaction with residual silanol groups.[15] Using a low-ionic-strength buffer or adjusting the mobile phase pH can mitigate this. Modern, end-capped columns also minimize this effect.[16]

  • Peak Splitting: This can indicate a problem with the column, such as a partially blocked inlet frit or a void in the packing material.[16] Reversing and flushing the column may resolve the issue; otherwise, column replacement is necessary.[15]

  • Retention Time Shifts: Inconsistent retention times can be caused by fluctuations in mobile phase composition, temperature, or pump flow rate.[16] Ensuring proper system equilibration and maintenance is key.

Conclusion

The analysis of fluorinated isoxazole impurities requires a nuanced approach that goes beyond standard C18 chromatography. The unique electronic properties conferred by fluorine necessitate the exploration of alternative stationary phase chemistries to achieve the required specificity and resolution. Pentafluorophenyl (PFP) columns, by offering multiple interaction mechanisms, provide a powerful tool for resolving structurally similar fluorinated isomers that are intractable on traditional reversed-phase columns.[7][8][17] By systematically comparing column selectivities and understanding the underlying principles of retention, researchers can develop robust and reliable HPLC methods that ensure the quality and safety of new pharmaceutical products, in line with global regulatory expectations.[3][13]

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. Available at: [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column - Restek Resource Hub. Available at: [Link]

  • The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC - PMC. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase - Obrnuta faza. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases : Waters. Available at: [Link]

  • 11 HPLC Problems and Solutions You Must Know - Labtech. Available at: [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Available at: [Link]

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group - MAC-MOD Analytical. Available at: [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available at: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. Available at: [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Solid-State Structures of 4-Halo-Substituted Isoxazolamines: Unraveling the Role of Halogen Bonding

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and material science, the isoxazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents. The introduction of a halogen atom at the 4-position of an isoxazolamine core introduces a powerful tool for modulating not only the electronic properties and biological activity of the molecule but also its solid-state architecture. This guide provides a comprehensive analysis of the crystal structures of 4-halo-substituted isoxazolamines (X = F, Cl, Br, I), offering a comparative study of how the identity of the halogen atom dictates the intermolecular interactions and resultant crystal packing. We will delve into the experimental protocols for structure determination and employ computational methods to quantify the subtle forces at play, providing researchers and drug development professionals with insights into the principles of crystal engineering.[1][2][3]

Introduction: The Significance of Halogen Substitution in Crystal Engineering

The substitution of hydrogen with a halogen atom on a molecular scaffold is a common strategy in drug design to enhance metabolic stability, binding affinity, or cell permeability. Beyond these molecular-level effects, halogenation profoundly influences the macroscopic properties of the solid form, such as solubility and stability, which are governed by the crystal lattice. This is primarily due to the ability of heavier halogens (Cl, Br, and I) to act as Lewis acidic species, forming directional, non-covalent interactions known as halogen bonds.[3][4][5]

A halogen bond (R–X···Y) occurs between an electrophilic region on the halogen atom (X), known as the σ-hole, and a nucleophilic region (Y), such as a lone pair on a nitrogen or oxygen atom.[3][4] The strength of this interaction increases with the polarizability of the halogen, following the general trend I > Br > Cl > F.[3][6] In the context of 4-halo-isoxazolamines, the amine group and the isoxazole nitrogen and oxygen atoms provide a rich landscape of hydrogen and halogen bond donors and acceptors. Understanding the interplay between these interactions is crucial for the rational design of crystalline materials with desired physicochemical properties.

Experimental and Computational Methodology

A robust analysis of crystal structures relies on a synergistic approach, combining high-quality experimental data from Single-Crystal X-ray Diffraction (SCXRD) with insightful computational analysis.

The 4-halo-substituted isoxazolamines analyzed in this guide are typically synthesized via multi-step reaction sequences. A common route involves the cycloaddition of nitrile oxides with appropriately substituted 1-haloalkynes.[7]

  • Representative Synthesis: A general synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and a halo-alkyne. This method offers a versatile approach to a range of substituted isoxazoles.[7][8]

Single crystals suitable for SCXRD are typically grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane). The choice of solvent is critical as it can influence the resulting polymorph.

SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] The process allows for the precise measurement of bond lengths, bond angles, and the details of intermolecular interactions that define the crystal packing.[10][12]

The experimental workflow is a multi-step, self-validating process:

SCXRD_Workflow cluster_0 Data Collection cluster_1 Structure Solution & Refinement Crystal Mount Suitable Single Crystal Diffractometer Mount on Diffractometer Crystal->Diffractometer XRay Expose to Monochromatic X-ray Beam Diffractometer->XRay Collect Collect Diffraction Data (Intensities & Positions) XRay->Collect Process Data Reduction & Space Group Determination (e.g., XPREP) Collect->Process hkl file Solve Solve Structure (e.g., SHELXT, Direct Methods) Process->Solve ins file Refine Refine Model (e.g., SHELXL, Olex2) Solve->Refine Initial Model Validate Validate Structure (e.g., CheckCIF) Refine->Validate Final Model (CIF) Interactions cluster_Cl 4-Chloro Derivative cluster_I 4-Iodo Derivative Cl_mol1 Isoxazolamine-Cl Cl_mol2 Isoxazolamine-Cl Cl_mol1->Cl_mol2 N-H···N (Strong) C-H···O (Weak) I_mol1 Isoxazolamine-I I_mol2 Isoxazolamine-I I_mol1->I_mol2 N-H···N (Strong) I_mol3 Isoxazolamine-I I_mol1->I_mol3 C-I···N (Strong Halogen Bond) Title Dominant Interaction Motifs

Sources

In Vitro Metabolic Stability Comparison: Fluorinated vs. Non-Fluorinated Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of isoxazole scaffolds versus their fluorinated analogs, focusing on in vitro metabolic stability in liver microsomes. While the isoxazole ring is a privileged scaffold in medicinal chemistry (found in valdecoxib, leflunomide), it possesses a distinct metabolic liability: the reductive cleavage of the N–O bond by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C19) and susceptibility to oxidative hydroxylation.

Strategic fluorination—specifically the introduction of trifluoromethyl (-CF


) or direct fluorination at the C3/C4 positions—significantly enhances metabolic stability. Experimental data indicates that fluorinated analogs can exhibit up to a 5-fold increase in microsomal half-life (

)
by sterically and electronically blocking metabolic "soft spots" and preventing the coordinate-covalent interaction required for heme-mediated ring scission.

Scientific Foundation: The Isoxazole Metabolic Liability

To engineer stable drugs, one must understand the failure mode of the parent scaffold. The isoxazole ring is not metabolically inert.

The Ring-Scission Mechanism

The primary metabolic defect of the 3-unsubstituted isoxazole ring is the reductive cleavage of the N–O bond. This is not a simple hydrolysis but a CYP450-mediated process.[1][2]

  • Enzyme: Primarily CYP1A2 and CYP2C19.

  • Mechanism: The isoxazole nitrogen or oxygen coordinates to the ferrous heme [P450 Fe(II)].[3][4] This lowers the pKa of the C3-proton, facilitating deprotonation and subsequent N–O bond cleavage to form an

    
    -cyanoenol or equivalent ring-opened metabolite.
    
  • Case Study: Leflunomide. The isoxazole ring undergoes scission to form the active metabolite A771726.[3][4] While desirable for prodrugs, this instability is fatal for NCEs (New Chemical Entities) intended to remain intact.

The Fluorine Solution

Fluorine substitution mitigates this via two mechanisms:

  • Blockade of Hydroxylation: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the site inert to CYP-mediated hydroxylation (Oxidative metabolism).

  • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density of the isoxazole ring. This lowers the basicity of the ring nitrogen, preventing the initial coordination to the P450 heme iron required for reductive ring opening.

Comparative Analysis: Performance Metrics

The following data summarizes the stability gains observed when replacing alkyl/aryl substituents with fluorinated motifs (e.g., -CH


 vs. -CF

) on isoxazole and related oxadiazole scaffolds.
Table 1: Comparative Microsomal Stability Data

Data synthesized from representative structure-activity relationship (SAR) studies (e.g., Picornavirus inhibitors, 11


-HSD1 inhibitors).
Compound ClassScaffold VariantSubstituent (R)

(min) [Human Microsomes]

(

L/min/mg)
Metabolic Fate
Isoxazole A 3-Substituted-CH

12.5110.4Rapid C-hydroxylation; Ring Scission
Isoxazole B 3-Substituted-CF

62.0 22.3 Stable; Minor aromatic oxidation elsewhere
Benzazole C Piperidine-linked-H18.077.0High clearance
Benzazole D Piperidine-linked-F>90.0 <15.0 5-fold stability increase

Key Insight: In the "Isoxazole B" scenario, the trifluoromethyl group acts as a "global metabolic protector."[5] It does not merely protect the attached carbon; by withdrawing electrons, it stabilizes the entire heterocyclic core against heme-coordination.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to generate the


 (Intrinsic Clearance) data required to validate the stability improvements described above. This is a self-validating system  using internal positive controls.
Reagents & Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Controls:

    • High Clearance: Midazolam or Testosterone.

    • Low Clearance: Warfarin.

    • Negative Control: Incubation without NADPH (to detect non-CYP chemical instability).

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1

    
    M (final assay concentration) in phosphate buffer (containing <0.1% DMSO).
    
  • Pre-Incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 370 
    
    
    
    L of buffer/compound mix. Incubate at 37°C for 5 minutes.
  • Initiation: Add 100

    
    L of pre-warmed NADPH regenerating system to initiate the reaction.
    
    • Total Volume: 500

      
      L.
      
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).

Calculation

Plot


 vs. time.[6] The slope 

is the elimination rate constant.


Visualizations

Mechanism of Stabilization

This diagram illustrates how fluorine substitution blocks the CYP-mediated ring-opening pathway.

MetabolicMechanism cluster_0 Non-Fluorinated Isoxazole (Unstable) cluster_1 Fluorinated Isoxazole (Stable) Iso Isoxazole Scaffold (C3-H / C3-CH3) Complex Heme-Fe(II) Coordination (N-O Bond Weakening) Iso->Complex CYP1A2/2C19 Binding Scission Ring Scission (Active/Toxic Metabolite) Complex->Scission Reductive Cleavage FluoroIso Fluorinated Scaffold (C3-F / C3-CF3) Block Electronic Deactivation (Reduced Basicity) FluoroIso->Block F-Effect Intact Intact Scaffold (Excreted Unchanged) Block->Intact Metabolic Resistance

Caption: Comparative mechanism showing how Fluorine prevents heme coordination and subsequent ring scission.

Assay Workflow

The critical path for the microsomal stability assay.

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Test Compound (1 µM) Mix Mix with Microsomes (0.5 mg/mL) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Aliquot Removal (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench in ACN (+ Internal Std) Sample->Quench At t=x Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025).[7] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[7] Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2003).[4] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[1][6][7][8][9][10] Retrieved from [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Mulla, H. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of 3-Amino-4-fluoro-5-methylisoxazole Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Heterocyclic Intermediates

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 3-Amino-4-fluoro-5-methylisoxazole, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest due to their versatile roles as synthons for pharmacologically active molecules. The specific arrangement of the amino, fluoro, and methyl groups on the isoxazole ring imparts unique chemical properties that are leveraged in the synthesis of complex therapeutic agents.

However, the very synthesis that creates this valuable intermediate can also introduce a spectrum of impurities. These can include residual starting materials, reagents, byproducts, and, most critically, positional isomers. Even minute quantities of such impurities can have profound impacts on the downstream synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a robust, sensitive, and specific analytical method for purity validation is indispensable.

This guide provides an in-depth comparison of analytical methodologies, establishing the technical superiority of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of 3-Amino-4-fluoro-5-methylisoxazole. We will delve into the causality behind experimental design, present a detailed, self-validating protocol, and contextualize the methodology within the rigorous framework of international regulatory standards.

The Analytical Challenge: Why LC-MS is the Superior Choice

While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are workhorses in many quality control laboratories, they present significant limitations when analyzing complex samples like 3-Amino-4-fluoro-5-methylisoxazole.

  • Limited Specificity: An HPLC-UV detector identifies compounds based on their retention time and UV absorbance. A co-eluting impurity, particularly an isomer with a similar chromophore, may be completely masked by the main analyte peak, leading to an overestimation of purity.

  • Lack of Structural Information: A UV detector provides no molecular weight information. Identifying an unknown impurity peak requires isolating the fraction and performing subsequent analysis, a time-consuming and resource-intensive process.

LC-MS overcomes these challenges by coupling the powerful separation capabilities of LC with the unparalleled specificity and sensitivity of mass spectrometry.[1] This combination provides two orthogonal data points for each analyte: its retention time and its mass-to-charge ratio (m/z), drastically increasing the confidence in peak identification and purity assessment.[2] For 3-Amino-4-fluoro-5-methylisoxazole, this is crucial for distinguishing it from potential process-related impurities and structural isomers which may have identical molecular formulas but different connectivities.

Experimental Workflow: A Validated LC-MS Protocol

The following protocol is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[3][4]

Materials and Reagents
  • Analyte: 3-Amino-4-fluoro-5-methylisoxazole reference standard (>99.5% purity) and test sample.

  • Solvents: LC-MS grade acetonitrile and water.

  • Mobile Phase Additive: Optima™ LC/MS grade formic acid.

  • Instrumentation: A high-performance liquid chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample and Standard Preparation

Rationale: Accurate sample preparation is the foundation of reliable quantitative analysis. A diluent that mimics the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is chosen to ensure good peak shape upon injection.

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 3-Amino-4-fluoro-5-methylisoxazole reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.

  • Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with a 95:5 water/acetonitrile mixture to achieve a final concentration of 10 µg/mL.

  • Test Sample Solution (10 µg/mL): Prepare the test sample in the same manner as the working standard.

LC-MS Instrumentation and Conditions

Causality of Parameter Selection:

  • Column: A C18 stationary phase is selected for its excellent retention of moderately polar heterocyclic compounds. The small particle size (e.g., 1.8 µm) enhances separation efficiency.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is employed. The formic acid serves two purposes: it protonates the basic amino group of the analyte, enhancing its ionization in ESI positive mode, and it improves chromatographic peak shape.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen because the amino group on the isoxazole ring is readily protonated, leading to the formation of a stable [M+H]⁺ ion.

  • MS Detection: The initial analysis is performed in full scan mode to detect all ionizable species. The scan range is set to encompass the expected m/z of the analyte and potential impurities. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, targeting the [M+H]⁺ of the analyte.

ParameterCondition
Liquid Chromatograph High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column Reversed-Phase C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan Mode: m/z 50 to 350
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Workflow for Purity Analysis

The logical progression from sample to result is crucial for a systematic and reproducible analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation prep_sample Weigh and Dissolve Test Sample prep_std Prepare Reference Standard Solution lc_separation LC Separation (Gradient Elution) prep_std->lc_separation ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection integration Chromatogram Integration ms_detection->integration identification Peak Identification (RT & m/z) integration->identification validation Method Validation (ICH Q2(R2)) identification->validation purity_calc Purity Calculation (% Area Normalization) validation->purity_calc report report purity_calc->report Final Purity Report

Caption: Logical workflow for LC-MS purity validation.

Method Validation: Demonstrating Fitness for Purpose

A method is only as reliable as its validation data. Following ICH Q2(R2) guidelines, the following parameters must be assessed to prove the method is suitable for purity determination.[3][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (diluent), the test sample, and a spiked sample containing known potential impurities. The mass spectrometer's ability to provide distinct m/z values for each component is the ultimate proof of specificity.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using at least five concentrations of the reference standard.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,230
0.574,980
1.0151,200
5.0755,600
10.01,510,500
Correlation (r²) > 0.999
  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations and calculating the percent recovery.

Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
0.50.4998.0
5.05.08101.6
9.08.9599.4
Acceptance Criteria 98.0 - 102.0%
  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
1.01.2%1.8%
8.00.8%1.5%
Acceptance Criteria ≤ 2.0% ≤ 2.5%
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities. Typically determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.

Data Interpretation: Identifying Potential Impurities

The primary advantage of LC-MS is the ability to tentatively identify unknown peaks. The molecular weight of 3-Amino-4-fluoro-5-methylisoxazole (C₅H₅FN₂O) is 130.10 g/mol . The expected protonated molecule [M+H]⁺ will be observed at m/z 131.11.

Any other peaks in the chromatogram can be investigated by examining their mass spectra. For example:

  • Isomeric Impurity: A peak at a different retention time but with the same m/z of 131.11 would strongly suggest the presence of a positional isomer, such as 3-Amino-5-fluoro-4-methylisoxazole.

  • Dehalogenated Impurity: An impurity where the fluorine atom is replaced by hydrogen (e.g., 3-Amino-5-methylisoxazole) would show an [M+H]⁺ ion at m/z 99.06.[7]

  • Starting Material: A peak corresponding to the m/z of a known starting material would indicate an incomplete reaction.

The fragmentation pattern of the isoxazole ring, which often involves initial N-O bond fission, can provide further structural clues when using MS/MS techniques.[8][9]

Impurity_ID Analyte 3-Amino-4-fluoro-5-methylisoxazole MW: 130.10 m/z 131.11 [M+H]⁺ Isomer Positional Isomer MW: 130.10 m/z 131.11 [M+H]⁺ note Different Retention Time Identical m/z Dehalogenated Dehalogenated Impurity C₅H₆N₂O MW: 98.10 m/z 99.06 [M+H]⁺

Caption: Mass-based differentiation of analyte and impurities.

Conclusion

For researchers, scientists, and drug development professionals, the choice of analytical methodology carries significant weight. The validation of purity for a key intermediate like 3-Amino-4-fluoro-5-methylisoxazole demands a technique that is not only precise and accurate but also highly specific and informative. This guide has demonstrated that LC-MS is unequivocally that technique.

By providing orthogonal data points of retention time and mass-to-charge ratio, LC-MS offers unparalleled confidence in purity assessment, enabling the detection and tentative identification of critical impurities, such as isomers, that are invisible to conventional methods. The implementation of a robust, ICH-compliant validation protocol ensures that the method is fit for purpose, generating reliable data that can confidently guide process development, ensure quality control, and ultimately contribute to the creation of safer and more effective medicines.

References

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • PubChem. (n.d.). 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. (URL: [Link])

  • PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. National Center for Biotechnology Information. (URL: [Link])

  • Kowalczyk, M., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. (URL: [Link])

  • Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. (URL: [Link])

  • Bowie, J. H., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry. (URL: [Link])

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Kozik, V. V., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. (URL: [Link])

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. (URL: [Link])

  • CA1301766C - Process for the manufacture of 3-amino-5-methylisoxazole - Google P
  • Mironov, M. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds. (URL: [Link])

  • Sen, K., & Som, A. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Vlajnic, D., et al. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Biochemistry. (URL: [Link])

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (URL: [Link])

  • Kruve, A., et al. (2015). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Analytical and Bioanalytical Chemistry. (URL: [Link])

  • MDPI. (2022, June 16). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (URL: [Link])

  • Gremida, A., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Medicina. (URL: [Link])

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. (URL: [Link])

  • Mironov, M. A., et al. (2019). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds. (URL: [Link])

  • ResearchGate. (2002). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. (URL: [Link])

  • Downes-Ward, B., et al. (2024). Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. Physical Chemistry Chemical Physics. (URL: [Link])

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. (URL: [Link])

  • Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. (URL: [Link])

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. (URL: [Link])

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. (URL: [Link])

  • NCF International. (2019, November 20). EMA's view on method validation. (URL: [Link])

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. (URL: [Link])

  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. (URL: [Link])

  • ResearchGate. (2009). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (URL: [Link])

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (URL: [Link])

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. (URL: [Link])

Sources

Safety Operating Guide

4-Fluoro-5-methyl-3-isoxazolamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Action Required: Treat 4-Fluoro-5-methyl-3-isoxazolamine (CAS 115027-23-7) as a halogenated, basic organic intermediate . Improper disposal poses two specific risks: the generation of hydrofluoric acid (HF) during standard combustion and the potential for exothermic runaway if mixed with strong oxidizers or acids due to the amine moiety.

This guide supersedes generic "organic waste" protocols. You must segregate this compound into Halogenated Waste Streams to ensure downstream incinerators utilize appropriate scrubbing technologies.[1]

Chemical Identity & Properties
PropertyDataOperational Implication
CAS Number 115027-23-7Unique identifier for waste labeling.[1]
Molecular Formula C₄H₅FN₂OContains Fluorine (F) and Nitrogen (N).[1]
Functional Groups Isoxazole ring, Primary Amine, FluorineAmine: Basic/Reactive.[1] Fluorine: HF precursor.[1]
Physical State Solid (Crystalline Powder)Dust explosion and inhalation risk during transfer.[1]
Acidity/Basicity Weak BaseDO NOT mix with concentrated acids (exothermic).[1]
Combustion Products CO, CO₂, NOₓ, HF HF is highly corrosive; requires scrubbed incineration.[1]

Hazard Assessment & Segregation Logic

The "Why" Behind the Protocol: Standard organic waste streams often go to cement kilns or fuel blending facilities.[1] However, fluorinated compounds degrade into Hydrofluoric Acid (HF) at high temperatures.[1] If sent to a facility without acid gas scrubbers, this will corrode the incinerator infrastructure and release toxic emissions.[1]

Self-Validating Segregation System:

  • Rule 1 (The Halogen Rule): If the molecule contains F, Cl, Br, or I, it must go into the Halogenated Waste stream.

  • Rule 2 (The Amine Rule): As a base, it must be segregated from Oxidizers (fire risk) and Strong Acids (heat generation).[1]

Waste Stream Decision Matrix

The following logic flow ensures the compound reaches the correct destruction facility.

Disposal_Matrix Start Waste Generation: 4-Fluoro-5-methyl-3-isoxazolamine State_Check Physical State? Start->State_Check Solid_Path Solid Waste (Powder/Residue) State_Check->Solid_Path Liquid_Path Liquid Waste (Mother Liquor/Rinsate) State_Check->Liquid_Path Halogen_Bin DESTINATION: Solid Halogenated Waste Bin (Label: Toxic, Irritant) Solid_Path->Halogen_Bin Double Bag Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Liquid_Halo DESTINATION: Liquid Halogenated Solvent Waste (High BTU Incineration) Solvent_Check->Liquid_Halo Organic Solvents Liquid_Aq Aqueous Stream? Adjust pH -> Carbon Treat -> Collect as Haz Waste Solvent_Check->Liquid_Aq Aqueous Buffers

Figure 1: Decision matrix for segregating fluorinated isoxazole waste based on physical state and solvent background.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup residues, contaminated gloves/paper.[2][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid metal containers due to potential corrosion if moisture is present.[1]

  • Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This "double containment" prevents dust release when the disposal facility opens the drum.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: Write "4-Fluoro-5-methyl-3-isoxazolamine" explicitly.

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."

  • Storage: Store in a cool, dry satellite accumulation area away from acids and oxidizers.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC waste, reaction solvents, extraction layers.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a container rated only for aqueous waste).[1]

  • The "Halogenated" Override: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 4-Fluoro-5-methyl-3-isoxazolamine renders the entire mixtureHalogenated Waste .

    • Reasoning: The fluorine atoms in the solute will still generate HF upon combustion.[1]

  • pH Check: If the waste is aqueous, check pH.[1][4] If <4 or >10, consider neutralizing to pH 6-8 to reduce reactivity in the drum, provided no precipitation occurs.

Emergency Contingencies: Spill Response

Pre-requisite: Only clean up minor spills (<50g) if you are trained and have the correct PPE.[1] For larger spills, evacuate and call EHS.[1]

PPE Requirements[1][2][5][6][7][8][9]
  • Respiratory: N95 minimum; P100/HEPA respirator recommended due to fine powder nature.[1]

  • Skin: Nitrile gloves (double gloved recommended) and lab coat.[1]

  • Eyes: Chemical splash goggles.[1]

Spill Cleanup Workflow

Spill_Response Assess 1. Assess Volume & Risk (Is it safe?) PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Containment Cover with damp absorbent pads (Prevent Dust) PPE->Contain Collect 4. Collection Scoop into HDPE Jar DO NOT SWEEP DRY Contain->Collect Clean 5. Decontamination Wipe surface with mild soap/water Dispose wipes as Haz Waste Collect->Clean

Figure 2: Step-by-step spill response protocol emphasizing dust suppression.

Operational Note: Do not use a standard brush and dustpan for dry powder spills, as this aerosolizes the chemical.[1] Use wet wiping or a dedicated HEPA vacuum.[1]

Regulatory & Compliance Context

  • RCRA (USA): While this specific CAS is not P-listed or U-listed, it must be characterized.[1] If it exhibits toxicity (D000 series) or is mixed with listed solvents (F-codes), it carries those codes.[1] Default Classification: If not tested, manage as Non-RCRA Regulated Hazardous Waste (unless characteristic), but always incinerate at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • EPA Waste Code Suggestion: If dissolved in spent halogenated solvents (e.g., DCM), use F002 . If pure, label clearly to allow the TSDF to profile it (likely D001 if combustible, or general organic).

References

  • Sigma-Aldrich. (2024).[1][5][6] Safety Data Sheet: 5-Aminomethyl-3-isoxazolol (Structurally Similar Analog).[1] Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

  • BenchChem. (2025).[1][2] Safe Handling and Disposal of Novel Chemical Compounds: Isoxazole Derivatives.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Isoxazole Derivatives and Fluorinated Amines.[1][7] National Library of Medicine.[1] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.